Texapon
Description
Properties
CAS No. |
12656-15-4 |
|---|---|
Molecular Formula |
H4IP |
Synonyms |
Texapon |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical composition of Texapon for laboratory use?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition, properties, and laboratory applications of Texapon, a widely used anionic surfactant. The information presented herein is intended to support researchers and professionals in various scientific and developmental fields.
Core Chemical Composition
This compound is the trade name for Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant extensively used in the chemical and pharmaceutical industries for its excellent detergency, emulsification, foaming, and wetting properties. The most common laboratory-grade variant is this compound N 70, a high-concentration form.
The primary active ingredient in this compound is Sodium Lauryl Ether Sulfate. Its chemical structure consists of a C12-C14 alkyl chain, a backbone of ethylene oxide, and a terminal sulfate group. The general chemical formula is CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na. For this compound N 70, the average number of ethylene oxide units (n) is 2.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound N 70.
| Property | Value | Reference |
| Chemical Name | Sodium Lauryl Ether Sulfate (SLES) | |
| INCI Name | Sodium Laureth Sulfate | |
| CAS Number | 68585-34-2 / 9004-82-4 | |
| Molecular Formula | CH₃(CH₂)₁₀CH₂(OCH₂CH₂)₂OSO₃Na | |
| Appearance | White to yellowish paste | [1] |
| Active Matter | 68-73% | |
| pH (10% solution) | 7.0 - 9.0 | |
| Unsulfated Alcohol | Max. 2.5% | |
| Sodium Sulfate | Max. 1.5% | |
| Solubility | Readily soluble in water | [2] |
Experimental Protocols
Preparation of a Standard this compound (SLES) Solution
For many laboratory applications, the preparation of a standardized SLES solution is a critical first step. The following protocol outlines the preparation of a 0.004 M SLES solution.
Materials:
-
This compound (SLES) of known purity
-
Distilled or deionized water
-
Volumetric flask (1000 mL)
-
Analytical balance
-
Beaker
-
Glass stirring rod
Procedure:
-
Calculate the required mass of SLES:
-
The molecular weight of SLES (with n=2) is approximately 376.5 g/mol .
-
For a 0.004 M solution in 1 L, the required mass of pure SLES is 0.004 mol/L * 376.5 g/mol * 1 L = 1.506 g.
-
Adjust the mass based on the purity of the this compound being used. For example, for a 70% active solution, the required mass would be 1.506 g / 0.70 = 2.151 g.
-
-
Weighing: Accurately weigh the calculated amount of this compound in a beaker.
-
Dissolution: Add a small amount of distilled water to the beaker and stir with a glass rod until the this compound is fully dissolved. Gentle warming may be required to facilitate dissolution.[1]
-
Transfer: Carefully transfer the dissolved SLES solution into a 1000 mL volumetric flask.
-
Rinsing: Rinse the beaker several times with small portions of distilled water and transfer the rinsings to the volumetric flask to ensure all the SLES is transferred.
-
Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
Determination of Active Matter by Potentiometric Titration
The concentration of the active anionic surfactant in a this compound solution can be accurately determined by potentiometric titration, in accordance with ASTM D4251.[3][4][5][6][7][8]
Materials and Reagents:
-
Potentiometric titrator with a nitrate ion-selective electrode.
-
Standardized 0.004 M Hyamine 1622 (benzethonium chloride) solution (titrant).
-
This compound (SLES) solution of unknown concentration.
-
150 mL beakers.
-
Magnetic stirrer and stir bars.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound solution into a 150 mL beaker. Add enough distilled water to bring the total volume to approximately 50 mL, ensuring the electrode tips are covered.[4][8]
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the nitrate ion-selective electrode and the reference electrode into the solution.
-
Titration: Begin the titration by adding the standardized Hyamine 1622 solution at a constant rate (e.g., 0.5 mL/min) while stirring.[8] As the endpoint is approached, the rate of addition should be reduced.
-
Endpoint Detection: The endpoint of the titration is the point of maximum inflection on the titration curve (potential vs. volume of titrant).
-
Calculation: The active matter content is calculated based on the volume of Hyamine 1622 solution consumed at the endpoint.
Visualizations
Workflow for Preparing a Standard this compound Solution
References
- 1. abpsoil.com [abpsoil.com]
- 2. This compound N 70 - Ataman Kimya [atamanchemicals.com]
- 3. store.astm.org [store.astm.org]
- 4. file.yzimgs.com [file.yzimgs.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. en.psgraw.com [en.psgraw.com]
A Technical Guide to the Critical Micelle Concentration of Texapon in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Texapon, a trade name for sodium lauryl ether sulfate (SLES), in aqueous solutions. SLES is an anionic surfactant widely utilized in pharmaceutical, cosmetic, and industrial applications for its excellent detergency and foaming properties.[1][2][3] Understanding its CMC is crucial for optimizing formulations, as it marks the onset of micelle formation, which significantly influences the physicochemical properties of the solution, such as solubilization, surface tension, and conductivity.[4][5]
Understanding this compound and its Properties
This compound is a high-active ether sulfate derived from natural fatty alcohols.[3][6] It is a key ingredient in a variety of products, including shampoos, bath preparations, and liquid detergents.[3][7] The most common variant, this compound N70, is a highly concentrated form of SLES.[1][3] this compound is valued for its biodegradability and its ability to function effectively in both hard and soft water.[1][2]
Critical Micelle Concentration of this compound (SLES)
The CMC of this compound in aqueous solutions is influenced by several factors, including temperature, the presence of electrolytes, and the degree of ethoxylation. The following table summarizes the CMC values of SLES under various conditions.
| Surfactant | Temperature (°C) | Solvent | Additive(s) | CMC (mM) | Reference(s) |
| Sodium Lauryl Ether Sulfate (SLES) | 25 | Water | None | 0.8 - 2.3 | [8][9] |
| Sodium Dodecyl Sulfate (SDS) | 25 | Water | None | 8.0 | [10] |
| SLES | 298.15 | Water | Ethanol | Increases with ethanol concentration | [11] |
| SLES | 298.15 | Water | Acetonitrile | Increases with acetonitrile concentration | [11] |
| SLES | 298.15 | Water | 1-propanol | Increases with 1-propanol concentration | [11] |
| SLES | 298.15 | Water | 2-propanol | Increases with 2-propanol concentration | [11] |
| SDS | Not Specified | Water | NaCl | Decreases with NaCl concentration | [5] |
| SDS | Not Specified | Water | KCl | Decreases with KCl concentration | [5] |
Note: The CMC values can vary depending on the purity of the surfactant and the experimental method used for determination.
Experimental Protocols for CMC Determination
Several methods are employed to determine the CMC of surfactants. The most common techniques include surface tension measurement, conductometry, and fluorescence spectroscopy.
This is considered a standard and straightforward method applicable to both ionic and non-ionic surfactants.[12]
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached and micelles form, the surface tension remains relatively constant with further increases in surfactant concentration.[4] The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of the surfactant concentration.[13]
Detailed Methodology:
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water and to ensure the glassware is scrupulously clean to avoid contaminants that could affect surface tension.
-
Instrumentation: A tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method, is used for measurements.[14] The instrument should be calibrated and the temperature of the sample should be controlled.
-
Measurement: The surface tension of each solution is measured. For each concentration, multiple readings should be taken to ensure accuracy.
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.[13]
This method is particularly suitable for ionic surfactants like SLES.[12][15]
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, as micelles form, the increase in conductivity with concentration becomes less pronounced due to the lower mobility of the larger micelles compared to individual surfactant ions. The CMC is determined from the break in the conductivity versus concentration plot.[16][17]
Detailed Methodology:
-
Preparation of Solutions: A stock solution of this compound in deionized water is prepared. A series of dilutions are then made from this stock solution.
-
Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used.
-
Measurement: The conductivity of each solution is measured. The solution should be well-stirred to ensure homogeneity.
-
Data Analysis: The specific or molar conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[17]
This is a highly sensitive method that utilizes a fluorescent probe.[18]
Principle: A hydrophobic fluorescent probe (e.g., pyrene, Nile Red) is added to the surfactant solution.[19][20] In the aqueous environment below the CMC, the probe exhibits a certain fluorescence intensity. As micelles form above the CMC, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission wavelength). The CMC is determined from the concentration at which this change occurs.[19][21]
Detailed Methodology:
-
Preparation of Solutions: A stock solution of the fluorescent probe in a suitable organic solvent is prepared. A series of this compound solutions are prepared, and a small, constant amount of the probe stock solution is added to each.
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission. The excitation and emission wavelengths are set according to the specific probe being used.
-
Measurement: The fluorescence intensity of each sample is recorded.
-
Data Analysis: The fluorescence intensity is plotted against the this compound concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plot is observed.[18]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of determining the critical micelle concentration using the aforementioned experimental techniques.
Caption: Experimental workflow for CMC determination.
Factors Influencing the CMC of this compound
For ionic surfactants like SLES, the relationship between temperature and CMC is not always linear. Typically, the CMC decreases with an increase in temperature to a certain point, after which it starts to increase. This U-shaped behavior is attributed to two opposing effects: the decrease in hydration of the hydrophilic head group with increasing temperature, which favors micellization, and the disruption of the structured water layer around the hydrophobic tail, which disfavors micellization.
The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like SLES generally leads to a decrease in the CMC.[5] The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles. This shielding effect allows the micelles to form at a lower surfactant concentration.[5]
The presence of co-solvents like alcohols or other additives can either increase or decrease the CMC of this compound. For instance, short-chain alcohols can increase the CMC by improving the solubility of the individual surfactant molecules in the bulk solution.[22] Conversely, some additives may incorporate into the micelles and promote their formation, thus lowering the CMC.
Conclusion
The critical micelle concentration is a fundamental parameter for the effective formulation of products containing this compound (SLES). A thorough understanding of the factors that influence the CMC and the methods for its accurate determination is essential for researchers and professionals in the pharmaceutical and chemical industries. This guide provides the foundational knowledge required for the precise characterization and application of this versatile surfactant.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. cospha.ro [cospha.ro]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 6. abpsoil.com [abpsoil.com]
- 7. This compound N40 - La Despensa del Jabón [ladespensadeljabon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Micellization of sodium laurylethoxysulfate (SLES) and short chain imidazolium ionic liquids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. justagriculture.in [justagriculture.in]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 17. fpharm.uniba.sk [fpharm.uniba.sk]
- 18. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 19. mattersofmatter.eu [mattersofmatter.eu]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. chemijournal.com [chemijournal.com]
The Role of Texapon (Sodium Laureth Sulfate) in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the physicochemical properties of Texapon, a trade name for Sodium Laureth Sulfate (SLES), and its relevance and application in various biochemical assays. Understanding these properties is crucial for researchers and professionals in drug development and life sciences to effectively utilize or mitigate the effects of this common anionic surfactant in experimental design.
Introduction to this compound (SLES)
This compound, chemically known as Sodium Laureth Sulfate, is an anionic surfactant widely used in a variety of commercial products for its excellent detergency and foaming characteristics. In the context of biochemical research, its amphiphilic nature—possessing both a hydrophobic tail and a hydrophilic head group—makes it a powerful agent for disrupting cell membranes, solubilizing proteins, and influencing protein conformation. SLES is structurally similar to Sodium Dodecyl Sulfate (SDS), a well-known protein denaturant, but the presence of ethoxy groups in SLES generally renders it a milder surfactant.
Physicochemical Properties of this compound (SLES)
The utility and impact of this compound in biochemical assays are dictated by its fundamental physicochemical properties. These properties influence its behavior in aqueous solutions and its interactions with biological macromolecules. Key quantitative data are summarized in Table 1 for easy comparison.
| Property | Value | Conditions/Notes |
| Chemical Name | Sodium Laureth Sulfate (SLES) | Specifically, Sodium Laureth-2 Sulfate for this compound N 70. |
| Molecular Weight | ~382 g/mol | For this compound N 70 (with an average of 2 ethylene oxide units).[1] |
| Appearance | Transparent to yellowish, flowable paste | At 25°C.[1] |
| Active Substance | 68-73% | For this compound N 70.[1] |
| pH (10% solution) | 7.0 - 9.0 | In aqueous solution. |
| Critical Micelle Concentration (CMC) | ~0.8 mM to ~2 mM | Highly dependent on buffer composition and ionic strength. Decreases with increasing salt concentration.[2] |
| Solubility | Good solubility in water | The presence of the sulfate group confers hydrophilicity. |
Table 1: Physicochemical Properties of this compound N 70 (SLES)
Core Applications and Mechanisms in Biochemical Assays
This compound's surfactant properties are leveraged in several key biochemical applications, primarily revolving around its ability to disrupt biological structures and solubilize components.
Cell Lysis for Protein Extraction
SLES is an effective detergent for cell lysis, breaking down the lipid bilayer of cell membranes to release intracellular contents, including proteins. Its mechanism involves the insertion of its hydrophobic tails into the lipid membrane, disrupting the native structure and leading to the formation of mixed micelles of lipid and detergent. This process solubilizes the membrane and releases cellular proteins.
Below is a logical workflow for a typical cell lysis procedure using SLES for subsequent protein analysis.
Caption: Workflow for Cell Lysis using SLES.
Protein Denaturation and Solubilization
Similar to SDS, SLES can induce protein denaturation by disrupting the non-covalent interactions that maintain a protein's tertiary and quaternary structures. The hydrophobic tail of SLES binds to the hydrophobic regions of the protein, leading to unfolding. This property is particularly useful for:
-
Solubilizing inclusion bodies: Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies. SLES can be used to solubilize these aggregates, allowing for the subsequent refolding and purification of the protein.
-
Preparing samples for SDS-PAGE: Although SDS is more commonly used, SLES can also be employed to denature proteins before electrophoresis.
The interaction of SLES with a protein leading to denaturation is a concentration-dependent process, often initiating as the SLES concentration approaches its CMC.
Caption: SLES-induced Protein Denaturation Pathway.
Influence on Enzyme Kinetics
The presence of SLES in an enzyme assay can significantly impact the enzyme's kinetic parameters. Depending on the concentration and the specific enzyme, SLES can act as an inhibitor or, in some cases, an activator. The effects can be complex, arising from direct interaction with the enzyme, leading to conformational changes, or by altering the effective substrate concentration through micellar encapsulation.
The diagram below illustrates the potential effects of SLES on a standard Michaelis-Menten enzyme kinetic model.
Caption: Potential Effects of SLES on Enzyme Kinetics.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound (SLES).
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence emission spectrum depending on the polarity of its microenvironment.
Materials:
-
This compound (SLES) stock solution (e.g., 100 mM in deionized water)
-
Pyrene stock solution (e.g., 1 mM in acetone)
-
Biochemical buffer of choice (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired biochemical buffer, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.01 mM to 10 mM).
-
To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid altering the micellization process.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 30 minutes) to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of inflection in this plot, where a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core.
Cell Lysis for Protein Extraction
This protocol is a general guideline for lysing mammalian cells using a SLES-containing buffer for subsequent analysis like Western blotting.
Materials:
-
Cell pellet
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound (SLES), 1 mM EDTA, and freshly added protease and phosphatase inhibitors.
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the lysate using a suitable method, such as the bicinchoninic acid (BCA) assay. The lysate is now ready for downstream applications.
Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy
This protocol describes how to monitor the unfolding of a protein in the presence of increasing concentrations of SLES.
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
High-concentration this compound (SLES) stock solution.
-
Circular dichroism (CD) spectropolarimeter.
Procedure:
-
Prepare a series of protein samples with increasing concentrations of SLES. This can be done by titrating the SLES stock solution into the protein solution.
-
Ensure the final protein concentration remains constant across all samples.
-
Equilibrate the samples at a constant temperature.
-
Record the far-UV CD spectrum (e.g., from 200 to 260 nm) for each sample.
-
Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Plot the molar ellipticity at the chosen wavelength as a function of the SLES concentration.
-
The resulting sigmoidal curve represents the unfolding transition of the protein, from which the midpoint of the transition (Cₘ) can be determined, indicating the concentration of SLES required to denature 50% of the protein.
Conclusion
This compound (SLES) is a versatile surfactant with significant implications for biochemical assays. Its ability to disrupt cell membranes and denature proteins makes it a valuable tool for cell lysis and protein solubilization. However, these same properties necessitate careful consideration of its presence in assays where native protein structure and function are critical, such as enzyme kinetic studies. By understanding the physicochemical properties of this compound and employing appropriate experimental protocols, researchers can effectively harness its capabilities or mitigate its interfering effects to achieve reliable and accurate results.
References
A Technical Guide to the Interaction of Texapon (SLES) with Proteins and Lipids for Researchers and Drug Development Professionals
Abstract
Sodium Lauryl Ether Sulfate (SLES), commercially known as Texapon, is a widely utilized anionic surfactant in pharmaceutical, cosmetic, and research applications. Its amphiphilic nature dictates a profound interaction with biological macromolecules, namely proteins and lipids, leading to significant structural and functional alterations. Understanding the molecular mechanisms underpinning these interactions is critical for formulation science, drug delivery system design, and toxicological assessment. This technical guide provides an in-depth analysis of the physicochemical interactions between SLES and proteins and lipids, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the associated molecular and cellular pathways.
Introduction to this compound (SLES)
This compound is the trade name for Sodium Lauryl Ether Sulfate (SLES), an anionic detergent and surfactant found in a vast array of personal care and cleaning products.[1] It is synthesized by the ethoxylation of dodecyl alcohol, which is then converted to a sulfuric acid half-ester and neutralized to the sodium salt.[2] The inclusion of ethylene oxide chains distinguishes SLES from Sodium Lauryl Sulfate (SLS), generally rendering it milder and less irritating.[1] Its molecular formula is CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene oxide units.[3]
The fundamental property of SLES that governs its interaction with biological molecules is its amphiphilic character, possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfate head group.[4] This allows SLES to partition into hydrophobic environments while maintaining solubility in aqueous media, a key factor in its ability to disrupt protein and lipid structures. A critical parameter in understanding these interactions is the Critical Micelle Concentration (CMC) , the concentration at which surfactant monomers self-assemble into micelles. For SLES, the CMC is a crucial threshold above which its effects on proteins and lipids are significantly amplified.[5][6]
Interaction of this compound (SLES) with Proteins
The interaction between anionic surfactants like SLES and proteins is a complex process that typically results in protein denaturation, a loss of the native three-dimensional structure.[6] This interaction is of paramount importance in applications ranging from protein biochemistry research tools to the formulation of biopharmaceuticals.[1]
Mechanism of Protein Denaturation
The denaturation of globular proteins by SLES generally follows a multi-step mechanism that is highly dependent on the surfactant concentration, particularly in relation to its CMC.
-
Initial Binding (Sub-CMC concentrations): At concentrations below the CMC, SLES monomers can bind to high-affinity sites on the protein surface, often driven by electrostatic interactions between the anionic sulfate head group and positively charged amino acid residues.[7]
-
Cooperative Unfolding: As the SLES concentration increases, a cooperative binding process begins. The hydrophobic tails of the surfactant molecules interact with the nonpolar regions of the protein, penetrating the protein's hydrophobic core. This disrupts the delicate balance of forces (hydrophobic interactions, hydrogen bonds, van der Waals forces) that maintain the native tertiary structure, leading to protein unfolding.[4][8]
-
Micelle-like Aggregates Formation: The unfolded polypeptide chain then serves as a scaffold for the formation of micelle-like aggregates of SLES along its length. This results in a "necklace and bead" type structure, where the protein is saturated with surfactant molecules.[7] The expansion of the protein chain at micellar concentrations is further driven by coulombic repulsion between the negatively charged, protein-bound micelles.[4][8]
Quantitative Data on Protein-SLES Interactions
The following table summarizes key quantitative parameters related to the interaction of SLES and the closely related SDS with proteins. It is important to note that specific values can vary depending on the protein, pH, temperature, and ionic strength of the solution.
| Parameter | Surfactant | Protein Example | Value/Effect | Source(s) |
| Critical Micelle Conc. (CMC) | SLES | - | ~0.3 g/L (~1 mM) | [6] |
| Critical Micelle Conc. (CMC) | SDS | - | 8.2 mM (in pure water at 25°C) | [4] |
| Surface Hydrophobicity (S₀) | SDS | Soy Protein Isolate | Increased from baseline to 2787 (arbitrary units) upon SDS addition, indicating exposure of hydrophobic groups. | [9] |
| Apparent Viscosity | SDS | Soy Protein Isolate | Increased from a baseline of 48,720 mPa·s (with urea) to 61,463 mPa·s with SDS, suggesting increased intermolecular forces. | [9] |
| Denaturation Condition | Guanidine HCl | Various | 6M Guanidine HCl is sufficient for complete denaturation and separation of polypeptide chains. | [10] |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon interaction with ligands like SLES. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11]
Objective: To quantify the change in the secondary structure content (α-helix, β-sheet) of a protein as a function of SLES concentration.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of SLES solutions in the same buffer at various concentrations, spanning a range below and above the CMC (e.g., 0.1 mM to 10 mM).
-
For each measurement, mix the protein solution with the SLES solution to achieve the desired final surfactant concentration. Allow the samples to incubate for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
-
CD Spectrometer Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range for far-UV analysis, typically from 260 nm down to 190 nm.[12][13]
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer containing the highest concentration of SLES used.
-
Record the CD spectrum for the protein solution in the absence of SLES (native state).
-
Record the CD spectra for the protein in the presence of each concentration of SLES.
-
For each spectrum, average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the corresponding baseline spectrum from each protein spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD (mdeg)) / (10 * c * n * l), where 'c' is the molar concentration of the protein, 'n' is the number of amino acid residues, and 'l' is the path length in cm.
-
Analyze the MRE spectra using deconvolution software (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.[12]
-
Plot the change in a specific secondary structure feature (e.g., MRE at 222 nm for α-helix content) as a function of SLES concentration to determine the concentration-dependent denaturation profile.
-
Visualization of SLES-Protein Interaction Workflow
Interaction of this compound (SLES) with Lipids
SLES significantly impacts the structure and integrity of lipid assemblies, particularly the lipid bilayers that form cell membranes and the stratum corneum of the skin.[5] This interaction is fundamental to its cleansing action as well as its potential to cause skin irritation.
Mechanism of Lipid Bilayer Disruption
The interaction of SLES with lipid bilayers is a concentration-dependent process that can range from minor structural perturbations to complete solubilization of the membrane.
-
Monomer Insertion: At low concentrations, SLES monomers can insert themselves into the lipid bilayer. The hydrophobic tail intercalates into the acyl chain region of the bilayer, while the hydrophilic head group remains near the aqueous interface.[5]
-
Membrane Fluidization/Ordering: The effect of this insertion on membrane order is complex. For some lipid compositions, such as those treated with SDS, a decrease in the conformational order of the lipid chains is observed, leading to increased membrane fluidity and permeability.[5] Conversely, studies with SLES on model stratum corneum lipid membranes have shown an increase in the conformational order and stiffness of the lipid membrane.[5]
-
Pore Formation and Solubilization: As the concentration of SLES approaches and exceeds the CMC, the integrity of the bilayer is compromised. The accumulation of surfactant molecules can lead to the formation of transient pores, increasing membrane permeability. At higher concentrations, the bilayer can be completely disrupted and solubilized into mixed micelles containing both lipids and SLES molecules.[14] This leads to the removal of lipids, for example from the stratum corneum.[15]
Quantitative Data on Lipid-SLES Interactions
The following table presents quantitative data regarding the effects of SLES and SDS on lipid systems.
| Parameter | Surfactant | Lipid System | Value/Effect | Source(s) |
| Lipid Chain Order | SDS | Model Stratum Corneum | Decreased conformational order and stiffness. | [5] |
| Lipid Chain Order | SLES | Model Stratum Corneum | Increased conformational order and stiffness. | [5] |
| Lipid Removal | SLES & CAPB | Pig Stratum Corneum | Treatment leads to a decrease in the lipid-protein ratio. | [15] |
| Lipid Tail Order (SCD) | SDS | DPPC Bilayer | Lipid tail order enhanced with increasing SDS concentration (up to 28 mol%). | [16] |
| Bilayer Area | SDS | DPPC Bilayer | Decrease in bilayer area per lipid with SDS insertion. | [16] |
Experimental Protocol: Raman Spectroscopy
Raman spectroscopy is a non-invasive vibrational spectroscopy technique that can provide detailed information about the conformational order of lipid acyl chains.[17]
Objective: To measure the effect of SLES on the conformational order (trans/gauche isomerization) of lipid acyl chains in a liposome model system.
Methodology:
-
Liposome Preparation:
-
Prepare liposomes from a desired lipid composition (e.g., Dipalmitoylphosphatidylcholine, DPPC) using a standard method such as thin-film hydration followed by extrusion.
-
Resuspend the final liposome preparation in a buffered solution (e.g., PBS, pH 7.4).
-
-
Sample Treatment:
-
Divide the liposome suspension into aliquots.
-
Add SLES from a stock solution to each aliquot to achieve a range of final concentrations. Include a control sample with no SLES.
-
Incubate the samples for a defined period to allow for interaction.
-
-
Raman Spectrometer Setup:
-
Use a confocal Raman microscope. An excitation wavelength in the near-infrared (e.g., 785 nm) is often preferred for biological samples to minimize fluorescence.[15]
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Acquire Raman spectra from each sample. Focus the laser within the liposome suspension.
-
Pay close attention to specific spectral regions that are sensitive to lipid conformation:
-
C-H stretching region (2800-3000 cm⁻¹): The intensity ratio of the symmetric (~2850 cm⁻¹) and asymmetric (~2880 cm⁻¹) CH₂ stretching bands is sensitive to the lateral packing and conformational order of the acyl chains.[7]
-
Skeletal optical region (~1100 cm⁻¹): Bands in this region are associated with C-C skeletal vibrations and can be used to quantify the ratio of trans to gauche conformers.
-
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
Calculate the intensity ratios of key bands (e.g., I₂₈₅₀/I₂₈₈₀) as a measure of lipid chain order. An increase in this ratio typically corresponds to a decrease in conformational order (more gauche conformers).
-
Analyze the C-C skeletal region to quantify changes in the trans/gauche population.
-
Plot the calculated order parameter as a function of SLES concentration.
-
Visualization of SLES-Lipid Interaction Mechanism
References
- 1. yaroschem.com [yaroschem.com]
- 2. zumrut-int.com [zumrut-int.com]
- 3. dorkema.com [dorkema.com]
- 4. This compound N 70 - Ataman Kimya [atamanchemicals.com]
- 5. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium lauryl ether sulfate (SLES) degradation by nitrate-reducing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raman Spectroscopy Study of Curvature-Mediated Lipid Packing and Sorting in Single Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLES Sodium Lauryl Ether Sulphate this compound N70 this compound 70% CAS 68585-34-2 [ydkchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Proteins in denaturing solvents: gel exclusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions [openresearch-repository.anu.edu.au]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Molecular dynamics simulations of the effects of sodium dodecyl sulfate on lipid bilayer [cpb.iphy.ac.cn]
- 17. azolifesciences.com [azolifesciences.com]
An In-depth Technical Guide to Texapon N70 and its Variants for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Texapon N70 and its common variants, offering a comparative overview of their physicochemical properties and applications in a laboratory setting. The information presented is intended to assist researchers in selecting the appropriate surfactant for their specific experimental needs, from cell lysis and protein extraction to drug formulation and delivery.
Introduction to this compound and Anionic Surfactants
This compound is a trade name for a range of anionic surfactants, primarily used for their excellent detergency, foaming, and emulsifying properties. These surfactants are indispensable tools in various scientific disciplines, playing critical roles in disrupting biological membranes, solubilizing proteins and lipids, and formulating complex drug delivery systems. The most common members of the this compound family and their chemical identities are:
-
This compound N70 and N40: Sodium Laureth Sulfate (SLES) at approximately 70% and 27-28% active concentration, respectively.[1][2][3][4] SLES is an ethoxylated surfactant, meaning it has a polyethylene glycol ether group, which generally makes it milder and more water-soluble than its non-ethoxylated counterpart.[5]
-
This compound K12P and V 95 G: Sodium Lauryl Sulfate (SLS).[6][7] SLS is a widely used anionic surfactant known for its strong cleaning and foaming capabilities.[5]
-
This compound K14 S: Sodium Myreth Sulfate, an ethoxylated surfactant with a myristyl (C14) alkyl chain.[8][9][10][11]
Comparative Physicochemical Properties
The choice of a surfactant for a specific laboratory application is dictated by its physicochemical properties. The following tables summarize the key characteristics of this compound N70 and its variants based on available technical data.
| Property | This compound N70 | This compound N40 | This compound K12P / V 95 G | This compound K14 S | This compound ALS |
| Chemical Name | Sodium Laureth Sulfate (SLES) | Sodium Laureth Sulfate (SLES) | Sodium Lauryl Sulfate (SLS) | Sodium Myreth Sulfate | Ammonium Lauryl Sulfate (ALS) |
| INCI Name | Sodium Laureth Sulfate | Sodium Laureth Sulfate | Sodium Lauryl Sulfate | Sodium Myreth Sulfate | Ammonium Lauryl Sulfate |
| Active Matter | ~70% | ~27-28% | ~95% (V 95 G) | ~70% | Not specified |
| Appearance | Flowable, transparent to yellowish paste | Clear liquid[4][14] | White to off-white powder/beads[6] | Transparent to light yellowish flowable paste | Pale yellow flowing paste[13] |
| Ionic Nature | Anionic | Anionic | Anionic | Anionic | Anionic |
| Solubility | Soluble in water[15] | Completely miscible with water[3] | Soluble in water | Soluble in water | Soluble in water |
| pH (of solution) | 6.5 - 9.5 (10% solution)[15] | 6.4 - 7.5 (10% solution)[3] | Not specified | Not specified | 6 - 7 (3% aqueous solution)[13] |
| Feature | This compound N70 (SLES) | This compound K12P (SLS) | This compound ALS |
| Mildness | Generally considered milder than SLS due to ethoxylation.[5] | Can be more irritating to the skin and has a greater potential for protein denaturation.[16] | Considered a milder alternative to SLS, with reduced irritation potential.[13] |
| Solubility | Good water solubility. | Less soluble in cold water compared to ALS. | Superior solubility in cold water.[12] |
| Foaming | Excellent foaming properties.[15] | Strong foaming capabilities. | Good foaming properties, often described as creamier than SLS foam.[13] |
| Protein Interaction | Weaker protein binding compared to SLS. | Stronger interaction with proteins, leading to higher potential for denaturation.[12] | Weaker ionic association compared to SLS, resulting in reduced protein denaturation.[12] |
Applications in the Laboratory
The distinct properties of this compound variants make them suitable for a range of laboratory applications, particularly in drug development and life sciences research.
Cell Lysis and Protein Extraction
Anionic surfactants are potent agents for disrupting cell membranes to release intracellular contents. Their amphipathic nature allows them to integrate into the lipid bilayer, leading to membrane solubilization.[17]
-
Sodium Lauryl Sulfate (SLS) (e.g., this compound K12P) is a strong, denaturing surfactant widely used in protein analysis, most notably in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). It unfolds proteins and imparts a uniform negative charge, allowing for separation based on molecular weight.[7]
-
Sodium Laureth Sulfate (SLES) (e.g., this compound N70) , being milder than SLS, can be used for cell lysis when a less denaturing effect is desired. However, it can still impact protein structure and function.
-
Ammonium Lauryl Sulfate (ALS) (e.g., this compound ALS) offers a gentler alternative to SLS for protein extraction, with a reduced tendency to denature proteins.[12] This makes it a better choice when preserving protein activity is a priority.
Drug Formulation and Delivery
The solubilizing properties of these surfactants are leveraged in pharmaceutical formulations to enhance the dissolution and bioavailability of poorly water-soluble drugs.[1]
-
SLS and SLES can act as wetting and solubilizing agents in oral solid dosage forms, increasing the dissolution rate of active pharmaceutical ingredients (APIs).[1]
-
Nanoemulsions and Microemulsions: SLES is used in the formulation of nanoemulsions and microemulsions, which are promising drug delivery systems for enhancing the solubility and permeability of hydrophobic drugs.[18][19] These formulations can be designed for topical or oral administration.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general framework for common laboratory procedures using these surfactants.
General Protocol for Cell Lysis for Protein Extraction
This protocol is a starting point and may require optimization based on the cell type and the downstream application.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer containing an anionic surfactant)
-
Protease inhibitors
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubate the mixture on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).
Preparation of an Oil-in-Water (O/W) Microemulsion for Drug Delivery
This is a general protocol for preparing a microemulsion using the aqueous titration method. The specific ratios of oil, surfactant, and co-surfactant will need to be determined by constructing a pseudo-ternary phase diagram.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., oleic acid, isopropyl myristate)
-
Surfactant (e.g., this compound N70 - SLES)
-
Co-surfactant (e.g., a short-chain alcohol like isopropanol)
-
Aqueous phase (e.g., purified water or buffer)
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrophobic drug in the oil phase.
-
In a separate container, mix the surfactant (SLES) and co-surfactant at a predetermined ratio.
-
Add the oil phase containing the drug to the surfactant/co-surfactant mixture and stir until a clear solution is formed.
-
Slowly add the aqueous phase dropwise to the oil-surfactant mixture while stirring continuously.
-
Continue stirring until a transparent and thermodynamically stable microemulsion is formed.
-
Characterize the microemulsion for droplet size, polydispersity index, and zeta potential.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving anionic surfactants in a laboratory context.
References
- 1. specialchem.com [specialchem.com]
- 2. chemipan.com [chemipan.com]
- 3. This compound N40 - La Despensa del Jabón [ladespensadeljabon.com]
- 4. atamankimya.com [atamankimya.com]
- 5. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]
- 6. biakhim.com.ua [biakhim.com.ua]
- 7. specialchem.com [specialchem.com]
- 8. covalo.com [covalo.com]
- 9. specialchem.com [specialchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. specialchem.com [specialchem.com]
- 12. Ammonium Lauryl Sulfate vs SLS: Best Choice for Formulations [elchemy.com]
- 13. nbinno.com [nbinno.com]
- 14. ladespensadeljabon.com [ladespensadeljabon.com]
- 15. This compound N70: Detergent Industry's Best [chemger.com]
- 16. mdpi.com [mdpi.com]
- 17. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijirt.org [ijirt.org]
Navigating the Formulation Maze: A Technical Guide to the Solubility and Stability of Texapon in Buffer Solutions
For Immediate Release
[City, State] – December 13, 2025 – In the intricate world of pharmaceutical and cosmetic formulation, the behavior of excipients under varying conditions is paramount to product efficacy and shelf-life. This technical guide delves into the critical aspects of solubility and stability of Texapon, a widely used anionic surfactant also known as Sodium Lauryl Ether Sulfate (SLES), in different buffer systems. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to aid in formulation design and optimization.
Introduction to this compound (SLES)
This compound (SLES) is a versatile and cost-effective surfactant valued for its excellent detergency, foaming, and emulsifying properties. Its application spans a wide array of products, from personal care items like shampoos and body washes to pharmaceutical formulations. The performance and stability of SLES are significantly influenced by the formulation's pH and the composition of the buffer system employed. Understanding these interactions is crucial for developing robust and stable products.
Solubility of this compound in Aqueous Buffer Solutions
Table 1: General Solubility of this compound (SLES)
| Solvent | Solubility | Reference |
| Water | Freely soluble, forms opalescent solution | [1] |
| Ethanol (95%) | Partly soluble | [1] |
| Phosphate Buffer | Data not available in cited literature | |
| Citrate Buffer | Data not available in cited literature | |
| Acetate Buffer | Data not available in cited literature |
Note: The lack of specific quantitative data in the public domain necessitates internal experimental determination for precise formulation work.
Stability of this compound: The Impact of pH and Buffers on Hydrolysis
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the sulfate ester linkage, which is significantly influenced by pH. This reaction is catalyzed by acidic conditions.
Acidic Hydrolysis
Under acidic conditions (pH below 5), this compound undergoes hydrolysis, which can lead to a decrease in performance and changes in the physical properties of the formulation.[2] The rate of hydrolysis is accelerated at lower pH values and higher temperatures. A study on the acidic degradation of SLES provides insight into the kinetics of this process.[3][4]
Table 2: Rate Constants for Acidic Hydrolysis of SLES 2EO at 50°C and 40°C
| Initial pH | Rate Constant (k) at 50°C (s⁻¹) | Rate Constant (k) at 40°C (s⁻¹) |
| 2 | 8.53 x 10⁻⁵ | Data not provided in the source |
| 3 | 3.05 x 10⁻⁵ | Data not provided in the source |
| Source: Adapted from a study on the acidic degradation of SLES.[4] |
The Protective Effect of Buffers
The presence of buffers, particularly those derived from weak organic acids like citric acid, can significantly reduce the rate of SLES hydrolysis.[3][4] The buffering action helps to resist the sharp decrease in pH that can occur as hydrolysis proceeds, thereby slowing down the degradation process. This makes the choice of buffer a critical parameter in the formulation of acidic products containing SLES.
While specific hydrolysis rate constants for SLES in phosphate and acetate buffers were not found in the reviewed literature, the principle of pH-dependent stability remains a key consideration. It is crucial to maintain the pH of the formulation within a range where SLES is most stable, generally between pH 5.5 and 9.
Experimental Protocols
To facilitate the in-house evaluation of this compound's solubility and stability, the following detailed experimental protocols are provided.
Determination of this compound Solubility in a Buffer Solution
This protocol outlines a method for determining the equilibrium solubility of this compound in a given buffer solution at a specific temperature.
References
Methodological & Application
Application Notes: Utilizing Texapon (SDS) for Efficient Cell Lysis in Nucleic Acid Extraction
Introduction:
Texapon, chemically known as Sodium Dodecyl Sulfate (SDS), is a powerful anionic detergent widely employed in molecular biology for the lysis of various cell types to extract genomic DNA and total RNA. Its efficacy lies in its ability to disrupt the lipid and protein components of cellular and nuclear membranes, leading to the release of intracellular contents, including nucleic acids. Furthermore, SDS effectively denatures proteins, including degradative enzymes like DNases and RNases, thereby protecting the integrity of the extracted DNA and RNA.[1][2][3][4] These characteristics make this compound a cost-effective and reliable reagent for nucleic acid extraction from a broad range of biological samples, including bacteria, yeast, plant tissues, animal tissues, and cultured cells.[1][5]
Mechanism of Action:
This compound facilitates cell lysis through a multi-step process. As a detergent, its amphipathic nature allows it to integrate into the lipid bilayers of cell and organelle membranes. This disrupts the membrane's structural integrity, leading to its solubilization and the subsequent release of cytoplasmic and nuclear components.[3][4] Concurrently, this compound binds to proteins, disrupting their non-covalent bonds and causing them to denature.[6] This denaturation is crucial for inactivating nucleases that would otherwise degrade the target nucleic acids.[1][4] The denatured proteins can then be efficiently removed in subsequent purification steps.
Data Presentation: Quantitative Comparison of Nucleic Acid Extraction Methods
The following tables summarize quantitative data from various studies, comparing the yield and purity of DNA and RNA extracted using this compound (SDS)-based methods with other common protocols.
Table 1: Comparison of DNA Extraction Methods
| Sample Type | Method | DNA Yield | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Silybum marianum (Milk Thistle) | SDS | Higher than CTAB | ~1.8 - 2.0 | Not Reported | [6] |
| CTAB | Lower than SDS | < 1.8 | Not Reported | [6] | |
| Mealybugs | SDS | High | Sufficient for PCR | Not Reported | [7] |
| NaCl | Lower than SDS | Sufficient for PCR | Not Reported | [7] | |
| DNeasy Kit | Sufficient | Sufficient for PCR | Not Reported | [7] | |
| Wheat, Barley, Rye (single dry seed) | SDS (3 variations) | 20 - 194 ng/µl | 1.6 - 1.9 | Not Reported | |
| CTAB | Variable | 1.6 - 1.9 | Not Reported | ||
| Acacia pachyceras | SDS | 15.28 ± 2.99 µg | Not Reported | Not Reported | [8] |
| CTAB | 92.85 ± 24.8 µg | Not Reported | Not Reported | [8] | |
| Commercial Kits | 0.124 - 0.241 µg | Not Reported | Not Reported | [8] | |
| Soybean (raw) | Optimized SDS | 2020–2444 ng/mg | 1.862–1.954 | Not Reported | [9] |
| Standard SDS | High | ~1.8 - 2.0 | Not Reported | [9] | |
| CTAB | Lower than SDS | ~1.8 - 2.0 | Not Reported | [9] | |
| Commercial Kits | Lower than SDS | ~1.8 - 2.0 | Not Reported | [9] |
Table 2: Comparison of RNA Extraction Methods
| Sample Type | Method | RNA Yield (µ g/100 mg FW) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) | Reference |
| Musa spp. (Banana) | Modified SDS | 5.91 - 24.54 | 1.83 - 2.25 | ~2.0 | 7.8 - 9.9 | [3][10][11] |
| Trizol | 5.82 - 25.32 | Variable (contamination) | Variable | Not Reported | [10] | |
| NucleoSpin/RNAeasy Kits | 0.04 - 1.60 | Variable | Variable | Not Reported | [10] | |
| CTAB | 0.96 - 6.79 | Variable | Variable | Not Reported | [10] | |
| Musa spp. (Drought-stressed) | Modified SDS | 2.92 - 6.30 | ~2.0 | ~2.0 | 7.8 - 9.9 | [10][11] |
Experimental Protocols
Here are detailed methodologies for DNA and RNA extraction using this compound (SDS)-based lysis buffers.
Protocol 1: Genomic DNA Extraction from Plant Tissues using this compound (SDS)
This protocol is adapted for the extraction of high-quality genomic DNA from various plant tissues.
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Water bath or heat block
-
Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM EDTA (pH 8.0), 500 mM NaCl, 1-2% (w/v) this compound (SDS)
-
5 M Potassium Acetate
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 500 µL of pre-warmed (65°C) Lysis Buffer. Vortex briefly to mix.
-
Incubation: Incubate the mixture at 65°C for 30-60 minutes in a water bath or heat block, with occasional gentle inversion.
-
Protein Precipitation: Add 150 µL of 5 M Potassium Acetate. Vortex vigorously for 20 seconds and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
DNA Precipitation: Carefully transfer the supernatant to a new microcentrifuge tube. Add an equal volume of ice-cold isopropanol. Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
DNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
Resuspension: Resuspend the DNA pellet in 30-50 µL of nuclease-free water or TE buffer. Incubate at 65°C for 10 minutes to aid dissolution.
Protocol 2: Total RNA Extraction from Cultured Cells using this compound (SDS)
This protocol is designed for the extraction of total RNA from mammalian or insect cell cultures.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (w/v) this compound (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
75% Ethanol (ice-cold, prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 400 µL of Lysis Buffer. Pipette up and down to lyse the cells.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 30 minutes.
-
RNA Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 500 µL of ice-cold 75% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Drying: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid extraction using this compound (SDS).
References
- 1. neb.com [neb.com]
- 2. oeno-one.eu [oeno-one.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Modified SDS-Based DNA Extraction Method for High Quality Environmental DNA from Seafloor Environments [frontiersin.org]
- 6. Quantitative and Qualitative Comparison of CTAB and SDS Method for DNA Extraction from the Herb Milk Thistle (Silybum marianum L.) [jsmj.ajums.ac.ir]
- 7. Comparative analysis of eight DNA extraction methods for molecular research in mealybugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison and optimization of DNA Isolation protocols for high throughput genomic studies of Acacia pachyceras Schwartz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified SDS-based DNA extraction method from raw soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized SDS-Based Protocol for High-Quality RNA Extraction from Musa spp. | MDPI [mdpi.com]
- 11. Optimized SDS-Based Protocol for High-Quality RNA Extraction from Musa spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Denaturation with Texapon for SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight. A critical step in this process is the complete denaturation of proteins to ensure their migration through the gel matrix is solely a function of their size. Texapon, a commercial name for sodium lauryl sulfate (SLS), is an anionic detergent widely used for this purpose. These application notes provide a detailed protocol for protein denaturation using this compound for SDS-PAGE, alongside relevant technical data and visual guides to the experimental workflow and a key signaling pathway commonly analyzed with this method.
Introduction
The principle of SDS-PAGE relies on the ability of the anionic detergent sodium dodecyl sulfate (SDS), the primary component of this compound, to disrupt the secondary, tertiary, and quaternary structures of proteins.[1][2] This process, known as denaturation, involves the breakage of non-covalent interactions within the protein structure.[3] this compound binds to the polypeptide backbone at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein, imparting a uniform negative charge along the length of the protein.[3] This uniform charge-to-mass ratio ensures that during electrophoresis, protein migration is primarily dependent on molecular weight.[2] In conjunction with a reducing agent to break disulfide bonds and heat, this compound treatment results in linearized polypeptide chains ready for electrophoretic separation.[3]
Data Presentation
Table 1: Composition of 2X Laemmli Sample Buffer for Protein Denaturation
This table outlines the components and their final concentrations in a standard 2X Laemmli sample buffer used for preparing protein samples for SDS-PAGE.
| Component | Final Concentration (in 2X Buffer) | Purpose |
| Tris-HCl, pH 6.8 | 125 mM | Buffering agent to maintain pH |
| This compound (SDS) | 4% (w/v) | Anionic detergent for protein denaturation and conferring negative charge |
| Glycerol | 20% (v/v) | Increases sample density for gel loading |
| β-mercaptoethanol or DTT | 10% (v/v) or 100 mM | Reducing agent to break disulfide bonds |
| Bromophenol Blue | 0.02% (w/v) | Tracking dye to monitor the progress of electrophoresis |
Table 2: Qualitative Comparison of Anionic Detergents for SDS-PAGE
This table provides a qualitative comparison of different anionic detergents that can be used for protein denaturation in gel electrophoresis, based on their alkyl chain length.
| Detergent (Alkyl Sulfate) | Chain Length | Resolution of High MW Proteins | Accuracy of MW Estimation | General Observations |
| Sodium Decyl Sulfate | C10 | Compromised | More Accurate for Keratins | Less effective at maintaining resolution of larger proteins.[4] |
| Sodium Lauryl Sulfate (SDS/Texapon) | C12 | Good | Generally Good | The standard detergent for SDS-PAGE, providing a good balance of denaturation and resolution.[4] |
| Sodium Tetradecyl Sulfate | C14 | Anomalous Migration | Anomalous Migration for Keratins | Can cause aberrant migration patterns for some proteins.[4] |
Experimental Protocols
Protocol for Protein Sample Denaturation with this compound
This protocol describes the step-by-step procedure for denaturing protein samples using a this compound-based sample buffer for subsequent analysis by SDS-PAGE.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
2X Laemmli Sample Buffer (see Table 1)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
Sample Concentration Adjustment: Determine the protein concentration of your sample using a suitable protein assay (e.g., BCA or Bradford assay). Adjust the concentration to be within the desired range for your gel loading (typically 1-5 µg per lane for Coomassie staining).
-
Mixing with Sample Buffer: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X Laemmli Sample Buffer. For example, mix 10 µL of protein sample with 10 µL of 2X sample buffer.
-
Heating: Securely cap the tube and heat the sample at 95-100°C for 5-10 minutes in a heating block or boiling water bath. This step is crucial for complete protein denaturation and reduction.
-
Centrifugation: After heating, briefly centrifuge the sample for 1-2 minutes at maximum speed in a microcentrifuge to pellet any insoluble debris.
-
Loading onto Gel: Carefully load the supernatant onto the SDS-PAGE gel. The denatured proteins are now ready for electrophoretic separation.
Mandatory Visualizations
Experimental Workflow
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Analysis of the phosphorylation status of key proteins in this pathway, such as MEK and ERK, is commonly performed using SDS-PAGE and Western blotting to assess pathway activation.[5][6][7]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Introduction to SDS-PAGE [ruf.rice.edu]
- 3. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 4. Effect of various detergents on protein migration in the second dimension of two-dimensional gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Texapon (SDS) Concentration in Western Blotting
Topic: Texapon (Sodium Dodecyl Sulfate) Concentration for Effective Protein Solubilization in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a cornerstone technique in molecular biology, enabling the detection and quantification of specific proteins within complex mixtures. A critical initial step in this process is the effective lysis of cells or tissues and the complete solubilization of the target proteins. Incomplete solubilization can lead to the loss of proteins, particularly those that are membrane-bound or part of large complexes, resulting in inaccurate and unreliable data.
This compound, a trade name for Sodium Dodecyl Sulfate (SDS), is a powerful anionic detergent widely used in lysis buffers to ensure thorough protein denaturation and solubilization. SDS disrupts non-covalent bonds in proteins, unfolding them into linear polypeptide chains with a uniform negative charge. This action not only facilitates their separation by size during gel electrophoresis but is also crucial for extracting proteins from cellular compartments and preventing their aggregation.[1][2] The concentration of SDS in the lysis buffer is a key parameter that can significantly impact protein yield and the successful detection of target proteins.
These application notes provide a comprehensive guide to selecting the optimal this compound (SDS) concentration for protein solubilization in Western blotting, complete with detailed protocols and supporting data.
Data Presentation: Impact of SDS Concentration on Protein Solubilization
The choice of SDS concentration in the lysis buffer is often a balance between achieving complete protein solubilization and preserving the integrity of the sample for downstream applications. While Radioimmunoprecipitation assay (RIPA) buffer, containing 0.1% SDS, is a commonly used lysis buffer, higher concentrations of SDS are often necessary for complete solubilization of challenging proteins.[1][3]
| Lysis Buffer Component | Concentration Range | Efficacy and Considerations | Reference |
| This compound (SDS) | 0.1% (in RIPA buffer) | Sufficient for many soluble cytoplasmic proteins. May be inadequate for complete solubilization of membrane, nuclear, or cytoskeletal proteins. | [1] |
| 1% | Often considered the optimal concentration for complete solubilization of a wide range of proteins, including those in synaptic junctions.[1] It is effective at denaturing proteases and phosphatases, thereby protecting the target proteins from degradation and dephosphorylation.[1] | [1] | |
| 2% - 5% | Used for particularly difficult-to-solubilize proteins or tissues.[4] A study on solubilizing proteins from brain tissue for Western blotting optimized a lysis buffer containing 5% SDS.[4] | [4] | |
| Other Detergents | |||
| NP-40 / Triton X-100 | 1% | Non-ionic detergents that are less harsh than SDS and are often used when preserving protein-protein interactions is important. However, they are less effective at solubilizing all cellular proteins.[1] | [1] |
| Sodium Deoxycholate | 0.5% (in RIPA buffer) | An ionic detergent that aids in the disruption of lipid rafts and solubilization of membrane proteins. |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffers with Varying this compound (SDS) Concentrations
1.1. Standard RIPA Buffer (0.1% SDS)
-
Components:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktail (added fresh before use)
-
-
Preparation for 50 mL:
-
To 40 mL of distilled water, add:
-
2.5 mL of 1 M Tris-HCl, pH 8.0
-
1.5 mL of 5 M NaCl
-
0.5 mL of 10% NP-40
-
2.5 mL of 10% Sodium Deoxycholate stock solution
-
0.5 mL of 10% SDS stock solution
-
-
Adjust the final volume to 50 mL with distilled water.
-
Store at 4°C. Add inhibitors immediately before use.
-
1.2. High-Efficiency Lysis Buffer (1% SDS)
-
Components:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% SDS
-
Protease and phosphatase inhibitor cocktail (added fresh before use)
-
-
Preparation for 50 mL:
-
To 40 mL of distilled water, add:
-
2.5 mL of 1 M Tris-HCl, pH 7.4
-
1.5 mL of 5 M NaCl
-
5 mL of 10% SDS stock solution
-
-
Adjust the final volume to 50 mL with distilled water.
-
Store at room temperature. Add inhibitors immediately before use.
-
Protocol 2: Cell Lysis and Protein Extraction
This protocol is suitable for adherent cultured cells.
-
Grow cells to 80-90% confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Using a cell scraper, scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Add 5X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C or proceed with SDS-PAGE.
Visualizations
Experimental Workflow for Western Blotting
Caption: A generalized workflow for Western blotting, from sample preparation to data analysis.
MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of Western blot analysis.
Conclusion
The optimal concentration of this compound (SDS) is a critical factor for successful protein solubilization in Western blotting. While 0.1% SDS in RIPA buffer is adequate for many applications, a 1% SDS lysis buffer is often recommended to ensure the complete solubilization of a broader range of proteins, including those that are difficult to extract.[1] For particularly challenging samples, concentrations up to 5% may be required.[4] Researchers should consider the nature of their target protein and cellular localization when selecting or optimizing their lysis buffer to ensure accurate and reproducible Western blotting results.
References
The Role of Texapon (SLES/SDS) in Protein Biochemistry and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Texapon, a trade name for sodium lauryl ether sulfate (SLES) or sodium lauryl sulfate (SLS/SDS), is a powerful anionic surfactant widely utilized in protein biochemistry research.[1][2] Its primary role stems from its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic headgroup.[1] This characteristic allows it to interact with proteins and lipids, making it an essential tool for cell lysis, protein solubilization, and denaturation. While its strong denaturing properties often preclude its use in purification schemes where protein activity is paramount, it is invaluable for specific applications, particularly with membrane proteins and inclusion bodies.
Key Applications in Protein Biochemistry:
-
Cell Lysis: this compound is a highly effective agent for disrupting cell membranes to release intracellular contents.[3][4][5] Its detergent action solubilizes the lipid bilayer, leading to cell lysis. This method is particularly useful for bacterial cells, which have tough cell walls.[4] However, due to its denaturing effect, it is less suitable for the extraction of sensitive proteins where maintaining the native conformation and function is critical.[6]
-
Protein Solubilization: One of the most significant applications of this compound in protein research is the solubilization of proteins that are otherwise insoluble in aqueous buffers.[7][8] This is especially true for:
-
Membrane Proteins: These proteins are embedded within the lipid bilayer and require detergents to be extracted and solubilized.[1][9][] this compound can effectively disrupt the membrane and form mixed micelles with membrane proteins, bringing them into solution.
-
Inclusion Bodies: Recombinantly expressed proteins in bacterial systems often form insoluble aggregates known as inclusion bodies. This compound is a powerful tool to solubilize these aggregates, which is the first step in a refolding protocol to obtain the active protein.
-
-
Protein Denaturation for Electrophoresis: Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique in protein analysis. In this method, SDS (a form of this compound) is used to denature proteins, breaking down their secondary and tertiary structures.[11] It also coats the proteins with a uniform negative charge, allowing them to be separated based on their molecular weight.[1]
Considerations for Use in Protein Purification:
This compound is generally not the detergent of choice for purifying functional, active proteins due to its strong denaturing capabilities.[6] Non-ionic or zwitterionic detergents are preferred for such applications as they are milder and can solubilize proteins while preserving their native structure and activity.[8]
However, in cases where the target protein is highly insoluble or expressed in inclusion bodies, a purification strategy involving this compound may be necessary. This typically involves:
-
Solubilization of the protein with a this compound-containing buffer.
-
Purification of the denatured protein using chromatography techniques.
-
Removal of the this compound.
-
Refolding of the protein to its native, active state.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound (SLES/SDS) in protein biochemistry.
| Parameter | Value | Conditions | Reference |
| Working Concentration for Cell Lysis | 0.1% - 0.5% (w/v) | General cell disruption | [1] |
| Critical Micelle Concentration (CMC) | 8 mM | In water | [12] |
| 3.5 mM | In 10 mM NaCl | [12] | |
| 1.4 mM | In 100 mM NaCl | [12][13] | |
| Detergent to Protein Ratio for Solubilization | At least 4:1 (w/w) | For membrane proteins | [13] |
| 10:1 (w/w) | For complete delipidation | [] |
| Method for SDS Removal | Protein Recovery | SDS Reduction | Reference |
| Cold Acetone Precipitation | ~80% | 100-fold | [14] |
| Chloroform/Methanol/Water Extraction | ~50% | 1000-fold | [14] |
| Desalting Columns | ~50% | 100-fold | [14] |
| Ion-Retardation Resin | ~83% | - | [15] |
| Pierce Detergent Removal Resin | 87% - 100% | >95% | [12] |
Experimental Protocols and Visualizations
Workflow for Solubilization of Inclusion Bodies using this compound (SDS)
Caption: Workflow for Inclusion Body Solubilization.
Protocol 1: Solubilization of Inclusion Bodies
This protocol is designed for the solubilization of recombinant proteins expressed as inclusion bodies in E. coli.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis Buffer + 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% (w/v) SDS
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells using a suitable mechanical method such as sonication or a French press.[16]
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes with gentle agitation. This step helps to remove contaminating proteins and lipids.
-
Collect Washed Inclusion Bodies: Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat the wash step if necessary.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate at room temperature for 1-2 hours with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
-
Downstream Processing: The clarified supernatant containing the denatured protein is now ready for purification, for example, by immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.
Signaling Pathway: Detergent Action on Cell Membranes
Caption: this compound Solubilizing a Membrane Protein.
Protocol 2: Removal of this compound (SDS) from Protein Samples by Acetone Precipitation
This protocol is a common method for removing SDS from a protein sample, which is often a prerequisite for subsequent analysis like mass spectrometry or for refolding procedures.[14][17]
Materials:
-
Protein sample in SDS-containing buffer
-
Pre-chilled acetone (-20°C)
-
Resuspension Buffer (e.g., 50 mM Tris-HCl, pH 8.0, or another buffer suitable for the downstream application)
Procedure:
-
Sample Preparation: Start with your protein sample containing SDS.
-
Precipitation: Add at least 4 volumes of pre-chilled acetone to the protein sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 1 hour. For very dilute protein samples, a longer incubation time or overnight incubation may improve recovery.
-
Pelleting: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the acetone supernatant without disturbing the protein pellet. The majority of the SDS will be in the supernatant.
-
Washing (Optional but Recommended): Add a smaller volume of cold acetone to the pellet and gently resuspend. Centrifuge again as in step 4. This helps to remove residual SDS.
-
Drying: After removing the supernatant, air-dry the pellet for a short period (5-10 minutes) to evaporate the remaining acetone. Do not over-dry the pellet as it can make it difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in the desired volume of a suitable Resuspension Buffer.
Note: Protein recovery can vary depending on the protein and the initial concentration. It is advisable to test this method on a small scale first.
Conclusion
This compound (SLES/SDS) is a powerful and often indispensable tool in protein biochemistry, particularly for the challenging tasks of lysing robust cells and solubilizing membrane proteins and inclusion bodies. Its strong denaturing properties, while a limitation for the purification of active proteins, are leveraged in techniques like SDS-PAGE. For preparative purification of insoluble proteins, protocols incorporating this compound must be followed by robust detergent removal and protein refolding steps. Understanding the properties and appropriate applications of this compound allows researchers to effectively harness its capabilities in their protein research and drug development workflows.
References
- 1. This compound N 70 - Ataman Kimya [atamanchemicals.com]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell lysis techniques | Abcam [abcam.com]
- 4. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Detergents for Protein Solubilization | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of sodium dodecyl sulfate from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]
- 17. scispace.com [scispace.com]
Texapon (Sodium Lauryl Sulfate) in Electrophoresis Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Texapon, a trade name for Sodium Lauryl Sulfate (SLS), is a widely utilized anionic surfactant critical for the preparation of biological samples for electrophoretic analysis. Its potent denaturing capabilities make it an indispensable component in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the separation of proteins. This document provides detailed application notes and protocols for the use of this compound in preparing protein samples for electrophoresis. While this compound is also employed in the lysis of cells for nucleic acid extraction, its direct application as a component in loading buffers for nucleic acid electrophoresis is not a standard practice.
Application in Protein Sample Preparation for SDS-PAGE
This compound, referred to interchangeably as Sodium Lauryl Sulfate (SLS) or Sodium Dodecyl Sulfate (SDS), is a cornerstone of protein sample preparation for SDS-PAGE.[1][2] Its primary function is to denature proteins and impart a uniform negative charge, which allows for the separation of proteins based primarily on their molecular weight.[1]
Mechanism of Action
When used in a sample loading buffer, this compound disrupts the complex three-dimensional structure of proteins. The hydrophobic tail of the this compound molecule interacts with the nonpolar regions of the polypeptide chain, while the hydrophilic sulfate head remains exposed to the aqueous environment.[2] This interaction breaks down the non-covalent bonds that maintain the protein's secondary, tertiary, and quaternary structures, effectively linearizing the polypeptide chain.[2]
Furthermore, this compound binds to the protein at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein.[3] The sulfate groups of the bound this compound molecules confer a strong negative charge that overwhelms the intrinsic charge of the protein.[1][2] This ensures that all protein molecules have a similar charge-to-mass ratio, causing them to migrate through the polyacrylamide gel towards the positive electrode at a rate proportional to their size.[1]
Quantitative Data for Protein Sample Preparation
The following table summarizes key quantitative parameters for the use of this compound (SDS) in protein sample preparation for SDS-PAGE.
| Parameter | Value/Range | Reference |
| This compound (SDS) to Protein Ratio | ~1.4 g SDS / 1 g protein | [3] |
| Typical this compound (SDS) Concentration in 1X Sample Loading Buffer | 2% (w/v) | [4] |
| This compound (SDS) Concentration in Stock Solutions | 10% or 20% (w/v) | [5] |
| Heating Temperature for Denaturation | 95-100°C | [6] |
| Heating Time for Denaturation | 5 minutes | [6] |
Experimental Protocols for Protein Sample Preparation
Preparation of a 10% (w/v) this compound (SDS) Stock Solution
Materials:
-
This compound (Sodium Dodecyl Sulfate) powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
Graduated cylinder
-
Storage bottle
Protocol:
-
Weigh out 10 grams of this compound (SDS) powder.
-
Measure 80 mL of deionized water into a beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.
-
Gently heat the solution to aid in dissolving the powder, but do not boil.
-
Once the this compound is completely dissolved, transfer the solution to a 100 mL graduated cylinder.
-
Add deionized water to bring the final volume to 100 mL.
-
Transfer the 10% (w/v) this compound solution to a labeled storage bottle and store at room temperature.
Preparation of 2X Laemmli Sample Loading Buffer
Materials:
-
1 M Tris-HCl, pH 6.8
-
Glycerol
-
10% (w/v) this compound (SDS)
-
β-mercaptoethanol (or Dithiothreitol - DTT)
-
0.5% (w/v) Bromophenol blue
-
Deionized water
-
50 mL conical tube
Protocol for 10 mL of 2X Laemmli Buffer:
-
To a 50 mL conical tube, add the following components:
-
1.25 mL of 1 M Tris-HCl, pH 6.8 (Final concentration: 125 mM)
-
2.5 mL of Glycerol (Final concentration: 25%)
-
2.0 mL of 10% (w/v) this compound (SDS) (Final concentration: 2%)
-
0.5 mL of β-mercaptoethanol (Final concentration: 5%)
-
0.5 mL of 0.5% (w/v) Bromophenol blue (Final concentration: 0.025%)
-
3.25 mL of deionized water
-
-
Cap the tube and mix thoroughly by inversion.
-
Aliquot into smaller volumes and store at -20°C.
Preparation of Protein Samples for SDS-PAGE
Materials:
-
Protein sample
-
2X Laemmli Sample Loading Buffer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath
Protocol:
-
Pipette the desired volume of your protein sample into a clean microcentrifuge tube.
-
Add an equal volume of 2X Laemmli Sample Loading Buffer to the protein sample (e.g., for 10 µL of sample, add 10 µL of 2X buffer to achieve a 1X final concentration).
-
Vortex briefly to mix.
-
Heat the sample at 95-100°C for 5 minutes to denature the proteins.[6]
-
Centrifuge the sample briefly to collect the condensate.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Application in Nucleic Acid Analysis
This compound (SLS) is a key reagent in procedures for the extraction of nucleic acids (DNA and RNA) from cells.[7] Its role is to lyse the cells by disrupting the cell and nuclear membranes, thereby releasing the cellular contents, including nucleic acids. Additionally, this compound helps to denature and dissociate proteins, such as nucleases, that could otherwise degrade the nucleic acids.
However, it is important to note that This compound is not a standard component of sample loading buffers for agarose or polyacrylamide gel electrophoresis of nucleic acids . Standard nucleic acid loading buffers typically contain a density agent (like glycerol or Ficoll) to help the sample sink into the wells of the gel and one or more tracking dyes (such as bromophenol blue and xylene cyanol) to monitor the progress of the electrophoresis. The presence of a strong detergent like this compound in the loading buffer is generally unnecessary and could potentially interfere with the migration of the nucleic acid fragments through the gel matrix.
Visualizations
Signaling Pathway of this compound-Induced Protein Denaturation
Caption: Mechanism of protein denaturation by this compound (SDS).
Experimental Workflow for Protein Sample Preparation
Caption: Workflow for preparing protein samples for SDS-PAGE using this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. SDS-PAGE [bio.davidson.edu]
- 3. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 7. This compound N 70 - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Utilizing Texapon in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of various drug delivery systems utilizing Texapon (Sodium Lauryl Ether Sulfate - SLES or Sodium Lauryl Sulfate - SLS). This compound, a widely used anionic surfactant, serves as a versatile excipient to enhance the solubility, dissolution, and permeation of therapeutic agents.
Application: Oral Solid Dosage Forms - Tablet Formulation
This compound is frequently incorporated into tablet formulations as a wetting agent and dissolution enhancer for poorly water-soluble drugs.[1] Its surfactant properties facilitate the penetration of water into the tablet matrix, promoting disintegration and subsequent drug release.
Experimental Protocol: Wet Granulation for Tablet Manufacturing with this compound
This protocol outlines the wet granulation method for preparing tablets containing a poorly soluble active pharmaceutical ingredient (API) with this compound as a wetting agent.
Materials:
-
Active Pharmaceutical Ingredient (API) (poorly soluble)
-
This compound (Sodium Lauryl Sulfate)
-
Lactose (Filler)
-
Avicel PH 101 (Binder/Disintegrant)
-
Gelatin (Binder)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
-
Purified Water
-
Ethanol (25%)
Equipment:
-
Weighing balance
-
Sieves (#8, #12, #20, #25)
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluid bed dryer
-
Milling equipment (e.g., oscillating granulator)
-
Blender (e.g., V-blender)
-
Tablet compression machine
-
Hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus (USP Apparatus II)
Procedure:
-
Preparation of Binder Solution:
-
Prepare a 10% gelatin solution by suspending gelatin powder in cold water, followed by the addition of hot water with stirring until a clear solution is formed.
-
-
Granulation:
-
Accurately weigh the API, lactose, and Avicel PH 101.
-
Dissolve the required amount of this compound powder in 25% ethanol.
-
Mix the API with the this compound solution until homogeneous.
-
Add the fillers and disintegrants for intragranular addition and mix until homogeneous.
-
Gradually add the 10% gelatin solution to the powder mixture while mixing to form a damp mass of suitable consistency.
-
-
Wet Screening:
-
Pass the wet mass through an appropriate sieve (#8 or #12) to form granules.
-
-
Drying:
-
Dry the granules in a tray dryer or fluid bed dryer at a temperature not exceeding 60°C until the desired moisture content is achieved.
-
-
Dry Screening:
-
Pass the dried granules through a smaller mesh sieve (#20 or #25) to obtain uniform granule size.
-
-
Lubrication:
-
Weigh the required amounts of magnesium stearate and talc.
-
Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 5 minutes) in a blender.
-
-
Tablet Compression:
-
Compress the lubricated granules into tablets using a tablet compression machine with appropriate punches and dies.
-
Data Presentation: Tablet Formulation and Evaluation
| Formulation Code | API (%) | This compound (SLS) (%) | Lactose (%) | Avicel PH 101 (%) | Gelatin (%) | Mg Stearate (%) | Talc (%) | Hardness (N) | Friability (%) | Disintegration Time (min) | Drug Release at 60 min (%) |
| F1 (Control) | 20 | 0 | 65 | 10 | 3 | 1 | 1 | 89 ± 5 | < 1 | 15 ± 2 | 56.09 |
| F2 | 20 | 1 | 64 | 10 | 3 | 1 | 1 | 85 ± 4 | < 1 | 10 ± 1 | 61.56 |
| F3 | 20 | 2 | 63 | 10 | 3 | 1 | 1 | 82 ± 5 | < 1 | 7 ± 1 | 64.48 |
Data adapted from a study on ibuprofen tablets.[2]
Application: Topical Drug Delivery - Transdermal Gel
This compound can be used in topical gel formulations to enhance the permeation of drugs through the skin. It acts as a penetration enhancer by disrupting the stratum corneum, the outermost layer of the skin.[3]
Experimental Protocol: Preparation of a this compound-Based Transdermal Gel
This protocol describes the preparation of a simple transdermal gel using this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (SLES)
-
Carbopol 940 (Gelling agent)
-
Triethanolamine (Neutralizing agent)
-
Propylene Glycol (Co-solvent and humectant)
-
Purified Water
Equipment:
-
Weighing balance
-
Magnetic stirrer with hot plate
-
pH meter
-
Homogenizer
Procedure:
-
Dispersion of Gelling Agent:
-
Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed. Allow it to swell for 24 hours.
-
-
Preparation of the Gel Base:
-
Separately, dissolve this compound and the API in propylene glycol.
-
Slowly add this solution to the Carbopol dispersion with continuous stirring.
-
-
Neutralization:
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed. Check the pH to be in the range of 6.8-7.4.
-
-
Homogenization:
-
Homogenize the final formulation to ensure uniform drug distribution.
-
Experimental Workflow: Transdermal Gel Formulation
Caption: Workflow for preparing a this compound-based transdermal gel.
Application: Nano-Drug Delivery Systems - Oil-in-Water (O/W) Nanoemulsion
This compound is an effective emulsifying agent for the preparation of oil-in-water (O/W) nanoemulsions. These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[4]
Experimental Protocol: High-Pressure Homogenization for O/W Nanoemulsion
This protocol details the preparation of an O/W nanoemulsion using a high-pressure homogenization technique.
Materials:
-
Hydrophobic Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Capryol 90, Miglyol 812)
-
This compound (SLES) (Surfactant)
-
Transcutol P or Ethanol (Co-surfactant)
-
Purified Water (Aqueous Phase)
Equipment:
-
Weighing balance
-
Magnetic stirrer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Procedure:
-
Preparation of Oil Phase:
-
Dissolve the hydrophobic API in the selected oil.
-
Add this compound and the co-surfactant to the oil phase and mix thoroughly.
-
-
Preparation of Aqueous Phase:
-
Prepare the required amount of purified water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for a sufficient time (e.g., 10-20 minutes) to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles) to reduce the droplet size to the nano-range.[5]
-
Data Presentation: Nanoemulsion Characterization
| Formulation | Oil Phase | Surfactant (SLES) : Co-surfactant (S:CoS) Ratio | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE1 | Capryol 90 | 1:1 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 95 ± 3 |
| NE2 | Capryol 90 | 2:1 | 120 ± 4 | 0.12 ± 0.01 | -30 ± 3 | 98 ± 2 |
| NE3 | Miglyol 812 | 1:1 | 180 ± 6 | 0.20 ± 0.03 | -22 ± 2 | 92 ± 4 |
| NE4 | Miglyol 812 | 2:1 | 160 ± 5 | 0.18 ± 0.02 | -28 ± 3 | 94 ± 3 |
Characterization and In Vitro Studies
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is for assessing the permeation of a drug from a this compound-based formulation through a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Formulation to be tested
-
Magnetic stirrer
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation:
-
Excise the skin and remove subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium.
-
Equilibrate the system for 30 minutes.
-
-
Application of Formulation:
-
Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Mechanism of Action and Signaling Pathway
This compound (SLS) enhances skin penetration primarily by interacting with the stratum corneum and underlying keratinocytes. This interaction can trigger specific cellular signaling pathways.
Signaling Pathway: this compound (SLS)-Induced Keratinocyte Response
Exposure of keratinocytes to SLS can lead to an influx of calcium ions (Ca²⁺), which in turn stimulates the generation of reactive oxygen species (ROS) and the secretion of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α).[6][7] This cascade of events contributes to the disruption of the skin barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 3. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Texapon (SLES) in the Synthesis and Stabilization of Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texapon, the trade name for Sodium Lauryl Ether Sulfate (SLES), is an anionic surfactant widely utilized in various industrial and pharmaceutical applications. In the realm of nanotechnology, this compound has emerged as a versatile and cost-effective reagent for the synthesis and stabilization of a diverse range of nanoparticles. Its amphiphilic nature, comprising a hydrophobic alkyl chain and a hydrophilic sulfate group, enables it to function as a capping agent, stabilizer, and templating agent, thereby influencing the size, morphology, stability, and surface properties of nanoparticles. This document provides detailed application notes and protocols for the use of this compound in nanoparticle synthesis, with a focus on metallic, metal oxide, and metal sulfide nanoparticles.
Mechanism of Action in Nanoparticle Synthesis and Stabilization
This compound plays a multifaceted role in the formation and stabilization of nanoparticles. Its primary functions include:
-
Capping Agent: During nanoparticle synthesis, this compound molecules can adsorb onto the surface of newly formed nuclei, preventing their uncontrolled growth and aggregation. The hydrophobic tails of the SLES molecules interact with the nanoparticle surface, while the hydrophilic sulfate heads extend into the surrounding aqueous medium, creating a protective layer.
-
Stabilizer: The negatively charged sulfate groups of this compound create electrostatic repulsion between the nanoparticles, preventing them from agglomerating and settling out of the dispersion. This electrostatic stabilization is crucial for maintaining the colloidal stability of the nanoparticle suspension over time.
-
Micelle Templating Agent: At concentrations above its critical micelle concentration (CMC), this compound forms micelles in aqueous solutions. These micelles can act as nano-reactors or templates, confining the growth of nanoparticles within their core and leading to the formation of nanoparticles with controlled size and morphology.
The interplay of these functions allows for precise control over the physicochemical properties of the resulting nanoparticles, making this compound a valuable tool in nanomaterial synthesis.
Application in the Synthesis of Various Nanoparticles
This compound has been successfully employed in the synthesis of a variety of nanoparticles, including but not limited to:
-
Metal Sulfide Nanoparticles (e.g., PbS): In the synthesis of lead sulfide (PbS) thin films and nanoparticles, this compound has been shown to significantly influence the material's properties. It acts as a capping agent that can reduce the crystallite size and decrease surface roughness.[1][2]
-
Metal Oxide Nanoparticles (e.g., CuO): this compound has been used as a capping agent in the biosynthesis of copper oxide (CuO) nanoparticles.[3][4] Its presence helps to control the particle size and imparts a negative zeta potential, which contributes to the colloidal stability of the nanoparticle suspension.[3]
Experimental Protocols
Protocol 1: Synthesis of Lead Sulfide (PbS) Thin Films using this compound (SLES) as a Capping Agent
This protocol is adapted from a chemical bath deposition method.
Materials:
-
Lead (II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Thiourea (NH₂CSNH₂)
-
Triethanolamine (C₆H₁₅NO₃)
-
Tri-sodium citrate (C₆H₅Na₃O₇)
-
Sodium hydroxide (NaOH)
-
This compound (Sodium Lauryl Ether Sulfate - SLES)
-
Deionized water
-
Glass substrates
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them in a sulfuric acid solution, followed by acetone, and finally deionized water for 10 minutes each.
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of lead (II) acetate trihydrate.
-
Prepare a 1 M solution of thiourea.
-
Prepare a 1 M solution of triethanolamine.
-
Prepare a 1 M solution of tri-sodium citrate.
-
-
Growth Solution Preparation:
-
In a beaker, mix the precursor solutions.
-
To investigate the effect of this compound, prepare separate growth solutions with varying concentrations of SLES (e.g., 0%, 1%, 2%, and 3% by volume).
-
Adjust the pH of each growth solution to 12.5 by adding a 2 M NaOH solution.
-
-
Thin Film Deposition:
-
Immerse the cleaned glass substrates vertically into the growth solutions.
-
Allow the deposition to proceed for 18 hours under static conditions at room temperature.
-
-
Washing and Drying:
-
After 18 hours, carefully remove the coated substrates from the solutions.
-
Rinse the PbS-coated thin films thoroughly with ultrapure water to remove any unreacted precursors and loosely attached particles.
-
Allow the films to air-dry at room temperature.
-
Characterization:
The resulting PbS thin films can be characterized using X-ray diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for surface morphology, and UV-Vis spectroscopy for optical properties.
Protocol 2: Biosynthesis of Copper Oxide (CuO) Nanoparticles using this compound (SLES) as a Capping Agent
This protocol utilizes a plant extract as a reducing agent.
Materials:
-
Copper (II) sulfate (CuSO₄)
-
Plant extract (e.g., Caesalpinia sappan extract)
-
This compound (Sodium Lauryl Ether Sulfate - SLES)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Copper Sulfate Solution: Prepare a 10 mM solution of copper sulfate in deionized water.
-
Heating: Heat 19 mL of the copper sulfate solution to 70°C for 10 minutes with magnetic stirring.
-
Addition of Capping Agent: Add 10 mL of a solution containing the desired concentration of this compound to the heated copper sulfate solution.
-
Reducing Agent Preparation: Dissolve 60 mg of the lyophilized plant extract powder in 6 mL of deionized water and sonicate for 5 minutes.
-
Nanoparticle Synthesis:
-
Add 1 mL of the plant extract solution to the copper sulfate-Texapon mixture.
-
Continue stirring for 30 minutes at 70°C.
-
Adjust the pH of the mixture to 10 by adding approximately 400 µL of 1 M NaOH solution.
-
Continue stirring for 2 hours at 70°C.
-
-
Purification:
-
Centrifuge the nanoparticle dispersion at 8000 x g for 30 minutes to pellet the CuO nanoparticles.
-
Discard the supernatant and redisperse the pellet in 30 mL of Milli-Q water.
-
Repeat the centrifugation and washing step two more times.
-
-
Drying: Disperse the final washed pellet in absolute ethanol and dry at 60°C for 8 hours.
-
Storage: Store the dried CuO nanoparticles in a light-protected container in a desiccator at room temperature.[4]
Characterization:
The synthesized CuO nanoparticles can be characterized by Dynamic Light Scattering (DLS) for size distribution, zeta potential measurements for stability, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the capping agent.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound (SLES) and the similar anionic surfactant Sodium Lauryl Sulfate (SLS) on the properties of synthesized nanoparticles, as reported in the literature.
Table 1: Effect of SLES Concentration on PbS Thin Film Properties [1]
| SLES Concentration (%) | Average Surface Roughness (nm) | Optical Band Gap (eV) |
| 0 | 87.9 | 2.10 |
| 1 | - | - |
| 2 | - | - |
| 3 | 42.8 | 2.52 |
Note: Data for 1% and 2% SLES concentrations were not explicitly provided in the source.
Table 2: Properties of Copper Oxide Nanoparticles Synthesized with SLES as a Capping Agent [3]
| Capping Agent | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Sodium Lauryl Ether Sulfate | 175 - 280 | 0.2 - 0.4 | -30 to -35 |
Table 3: Average Crystallite Size of PbS Nanoparticles Synthesized with SLS [5]
| Surfactant | Concentration (M) | Average Particle Size (nm) |
| Sodium Lauryl Sulfate (SLS) | 0.01 | 21.29 |
Visualizations
Logical Workflow for Nanoparticle Synthesis using this compound
Caption: General workflow for nanoparticle synthesis using this compound.
Signaling Pathway: Stabilization Mechanism of this compound
Caption: this compound's stabilization mechanism on a nanoparticle surface.
Conclusion
This compound (SLES) serves as an effective and versatile surfactant for the synthesis and stabilization of various nanoparticles. Its application allows for the control of key nanoparticle properties such as size, morphology, and colloidal stability. The provided protocols offer a starting point for researchers to explore the use of this compound in their specific nanoparticle synthesis endeavors. The quantitative data presented highlights the significant impact of this compound concentration on the final characteristics of the nanomaterials. Further research and optimization of reaction conditions can expand the utility of this compound in the rational design and large-scale production of functional nanoparticles for diverse applications in materials science, medicine, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of capping agents on physicochemical properties and leukemic cytotoxicity of copper oxide nanoparticles biosynthesized using Caesalpinia sappan extract | PLOS One [journals.plos.org]
- 4. Biosynthesis of copper oxide nanoparticles with and without capping agents [protocols.io]
- 5. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Preparation of Texapon® Stock Solution for Laboratory Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Texapon®, a trade name for Sodium Lauryl Ether Sulfate (SLES), is an anionic surfactant widely utilized in laboratory and industrial applications for its excellent detergency, emulsification, and foaming properties.[1][2][3] It is a key component in numerous experimental buffers and solutions, particularly for disrupting biological membranes and inhibiting nuclease activity during nucleic acid purification.[4] The most common concentrated form, this compound® N 70, is a high-active paste containing approximately 70% SLES.[2][5] Proper preparation of a stock solution from this viscous paste is crucial for achieving accurate and reproducible experimental results. These notes provide a detailed protocol for preparing aqueous stock solutions of this compound® for laboratory use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound® N 70, the typical starting material for stock solutions.
| Property | Value | Source(s) |
| Chemical Name | Sodium Lauryl Ether Sulfate (SLES) | [1][2] |
| INCI Name | Sodium Laureth Sulfate | [5] |
| Chemical Formula | CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na (where n ≈ 2–3) | [2] |
| CAS Number | 9004-82-4 / 68891-38-3 | [2][5] |
| Appearance | Transparent to yellowish, flowable paste | [2][5] |
| Active Substance | Approx. 70% | [2] |
| Solubility | Highly soluble in water | [1][6][7] |
| pH Value | 7.0 - 9.5 (in 1% to 10% aqueous solution) | [2][4] |
| Common Stock Conc. | 10% or 20% (w/v) | [4] |
| Working Conc. | 0.1% to 0.5% | [4] |
Experimental Protocols
This section details the methodology for preparing a this compound® stock solution (e.g., 10% w/v) from a concentrated (70%) paste like this compound® N 70.
1. Materials and Equipment:
-
This compound® N 70 (70% SLES paste)
-
Deionized or distilled water
-
Glass beaker of appropriate volume
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
-
Heating plate (optional)
-
Weighing balance
-
Spatula
-
Graduated cylinders
-
Personal Protective Equipment (PPE): Safety goggles, gloves[2]
-
Storage bottle (glass or plastic)
2. Safety Precautions:
-
Wear appropriate PPE, including safety goggles and gloves, as SLES may cause mild skin or eye irritation.[2]
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound® N 70 before use.[4]
3. Stock Solution Preparation (10% w/v):
Calculation: To prepare a 10% (w/v) stock solution, 100 g of active SLES is required per 1000 mL of solvent. Since this compound® N 70 is ~70% active, the required mass of the paste must be calculated.
-
Mass of this compound® N 70 needed = (Desired final concentration / Active concentration of paste) x Desired final volume
-
Mass = (100 g / 0.70) = 142.86 g for 1000 mL (1 L) of 10% stock solution.
Method 1: Warm Water Dilution (Recommended)
This method utilizes heat to decrease the viscosity of the paste, facilitating faster dissolution.
-
Measure Water: Pour approximately 800 mL of deionized water into a beaker.
-
Heat Water: Gently heat the water to approximately 80°C while stirring.[8]
-
Weigh this compound®: Accurately weigh 142.86 g of this compound® N 70 paste.
-
Add this compound®: Slowly add the weighed this compound® paste to the warm, stirring water. Use a spatula to transfer the viscous paste.
-
Dissolve: Continue stirring until the this compound® paste is fully dissolved. The solution will initially become more viscous and may form a gel-like consistency before thinning out as the active substance concentration falls below 30%.[5][8]
-
Cool and Adjust Volume: Allow the solution to cool to room temperature.
-
Final Volume: Transfer the solution to a 1000 mL graduated cylinder and add deionized water to reach the final volume of 1000 mL.
-
Store: Transfer the final stock solution to a clearly labeled storage bottle. Store at room temperature in a sealed container, avoiding freezing.[2]
Method 2: Cold Process Dilution
This method is suitable when heating is not desirable. It may require a longer mixing time.[9]
-
Weigh this compound®: Accurately weigh 142.86 g of this compound® N 70 paste into a beaker.
-
Add Water: Add approximately 900 mL of room temperature deionized water to the beaker.
-
Mix: Begin stirring slowly with a magnetic or overhead stirrer. A homogenizer at low speed can also be used to break up the paste without introducing excessive foam.[9]
-
Dissolve: Continue stirring until the paste is completely dissolved. This process can take a significant amount of time (up to several hours).[9]
-
Final Volume: Once dissolved, transfer the solution to a 1000 mL graduated cylinder and adjust the final volume to 1000 mL with deionized water.
-
Store: Transfer to a labeled storage bottle and store at room temperature.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the recommended warm water dilution method for preparing a this compound® stock solution.
References
- 1. petrontf.com [petrontf.com]
- 2. dorkema.com [dorkema.com]
- 3. bansaltrading.com [bansaltrading.com]
- 4. This compound N 70 - Ataman Kimya [atamanchemicals.com]
- 5. abpsoil.com [abpsoil.com]
- 6. This compound N70 Sodium Lauryl Ether Sulfate Sles China Manufacturers & Suppliers & Factory [chuangegroup.com]
- 7. iranchemicalmine.com [iranchemicalmine.com]
- 8. cospha.ro [cospha.ro]
- 9. chemistscorner.com [chemistscorner.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Texapon Concentration for Protein Stability
Welcome to the technical support center for optimizing Texapon (Sodium Lauryl Ether Sulfate - SLES) concentration to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in protein solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it prevent protein aggregation?
This compound is the trade name for Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant.[1] It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[2] Protein aggregation is often caused by the exposure of hydrophobic patches on the protein surface, which can interact with each other, leading to clumping.[3] this compound can help prevent this in two primary ways:
-
Binding to hydrophobic regions: The hydrophobic tails of this compound molecules can bind to the exposed hydrophobic patches on a protein's surface. This masks the hydrophobic areas and presents a more hydrophilic surface to the solvent, reducing the likelihood of protein-protein aggregation.
-
Competitive surface adsorption: Surfactants can competitively adsorb to hydrophobic interfaces, such as the air-water or container surface, preventing proteins from adsorbing and subsequently aggregating at these interfaces.
2. What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles (spherical aggregates of surfactant molecules) form spontaneously in the solution.[4] Below the CMC, surfactant molecules exist individually or at interfaces. Above the CMC, any additional surfactant added will primarily form micelles.[4]
The CMC is a crucial parameter because the behavior and potential effects of this compound on a protein can differ significantly below and above this concentration. While low concentrations of surfactants are often used to inhibit protein aggregation, high concentrations, typically above the CMC, can lead to protein denaturation.[3]
3. What is a typical starting concentration for this compound to prevent protein aggregation?
For inhibiting protein aggregation without causing denaturation, it is generally recommended to use a low concentration of surfactant.[5] A common starting point is a concentration below 0.01% (w/v).[5] However, the optimal concentration is protein-dependent and should be determined empirically. It is advisable to screen a range of this compound concentrations, both below and slightly above its CMC, to find the ideal concentration for your specific protein and buffer conditions.
4. Can this compound denature my protein?
Yes, like many surfactants, this compound (SLES) can denature proteins, especially at concentrations at or above the CMC.[6] The surfactant can disrupt the non-covalent bonds that maintain the protein's native three-dimensional structure, leading to unfolding and loss of activity.[6] Therefore, careful optimization of the this compound concentration is critical.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to prevent protein aggregation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein still aggregates after adding this compound. | Insufficient this compound concentration: The concentration may be too low to effectively cover the hydrophobic patches on the protein or to prevent surface adsorption. | Gradually increase the this compound concentration in small increments. It is recommended to test a range of concentrations below the CMC. |
| Sub-optimal buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation, counteracting the stabilizing effect of this compound. | Optimize buffer pH to be at least one unit away from the protein's isoelectric point (pI). Screen different salt concentrations (e.g., 50-150 mM NaCl) as both low and high salt can influence aggregation.[7] | |
| Irreversible aggregation: The protein may have already formed irreversible aggregates that cannot be solubilized by the addition of a mild surfactant. | Consider a denaturation-refolding protocol if the protein is in inclusion bodies. For soluble aggregates, try a brief, controlled exposure to a slightly higher this compound concentration followed by dilution. | |
| Loss of protein activity after adding this compound. | Protein denaturation: The this compound concentration may be too high, leading to the unfolding of the protein. | Decrease the this compound concentration. Ensure you are working below the CMC. Perform activity assays at each tested this compound concentration to monitor protein function. |
| Interference with active site: this compound molecules may be binding at or near the active site of the protein, sterically hindering its function. | If possible, try a non-ionic or zwitterionic surfactant as an alternative to the anionic this compound. | |
| Precipitation occurs after adding this compound. | Complex formation and insolubility: At certain ratios, the protein-Texapon complex may become insoluble. This can be influenced by the overall charge of the complex. | Adjust the pH of the buffer to alter the net charge of the protein. Test a different ionic strength. |
| "Salting out" effect: If high concentrations of both salt and this compound are present, it could lead to precipitation. | If high salt is necessary for protein stability, try to use the lowest effective concentration of this compound. Conversely, if a higher this compound concentration is needed, screen for lower salt concentrations. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key quantitative data for Sodium Lauryl Ether Sulfate (SLES), the active component of this compound. Note that the exact CMC can vary with temperature, purity, and the presence of other solutes.
| Parameter | Value | Conditions | Reference(s) |
| Chemical Name | Sodium Lauryl Ether Sulfate (SLES) | - | |
| Typical Active Matter (this compound N 70) | 68-73% | - | [1] |
| Critical Micelle Concentration (CMC) of SDS (a related surfactant) | ~8 x 10⁻³ mol/L (~0.23% w/v) | 25°C in water | |
| Typical Concentration for Preventing Aggregation | < 0.01% (w/v) | Protein formulations | [5] |
Protocol 1: Determining the Optimal this compound Concentration using Dynamic Light Scattering (DLS)
This protocol outlines a method to screen for the optimal this compound concentration to minimize protein aggregation by monitoring the size distribution of the protein in solution.
Objective: To identify the concentration of this compound that results in the most monodisperse protein sample with the lowest aggregation state.
Materials:
-
Purified protein stock solution
-
This compound N 70 stock solution (e.g., 1% w/v in buffer)
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation: a. Prepare a series of dilutions of the this compound stock solution in the experimental buffer to achieve final concentrations ranging from, for example, 0.001% to 0.1% (w/v). It is important to include concentrations below and bracketing the estimated CMC. b. To each this compound dilution, add the protein stock solution to a final, constant concentration (e.g., 1 mg/mL). Include a control sample with no this compound. c. Gently mix and incubate the samples for a set period (e.g., 30 minutes) at a constant temperature.
-
DLS Measurement: a. Filter each sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large, extraneous particles.[8] b. Place the cuvette in the DLS instrument. c. Allow the sample to equilibrate to the desired temperature within the instrument. d. Perform the DLS measurement according to the instrument's operating instructions. Collect multiple acquisitions for each sample to ensure reproducibility.
-
Data Analysis: a. Analyze the autocorrelation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI). b. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein. Aggregates will appear as larger species with a higher Rh. c. The optimal this compound concentration will correspond to the sample with the lowest PDI and the minimal percentage of aggregates.
Protocol 2: Assessing Protein Aggregation with Size Exclusion Chromatography (SEC)
This protocol uses SEC to separate and quantify monomeric protein from aggregates in the presence of this compound.
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a protein solution under different this compound concentrations.
Materials:
-
Protein samples prepared with varying this compound concentrations (as in the DLS protocol)
-
HPLC or FPLC system with a UV detector
-
Size exclusion column appropriate for the molecular weight of the protein
-
Mobile phase (experimental buffer, may contain a low concentration of this compound to maintain equilibrium)
Methodology:
-
System Preparation: a. Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should ideally be the same as the experimental buffer. In some cases, including a low level of the surfactant in the mobile phase can prevent on-column artifacts.[9]
-
Sample Analysis: a. Inject a fixed volume of the protein sample (with a specific this compound concentration) onto the column. b. Run the chromatogram at a constant flow rate. c. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: a. Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier). b. Integrate the area under each peak. c. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks. d. The optimal this compound concentration will be the one that maximizes the percentage of the monomeric peak.
Protocol 3: Evaluating Protein Conformational Changes using Circular Dichroism (CD) Spectroscopy
This protocol is used to assess the effect of this compound on the secondary structure of the protein, which can indicate denaturation.
Objective: To determine if the addition of this compound causes changes in the protein's secondary structure.
Materials:
-
Protein samples prepared with varying this compound concentrations
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm)
Methodology:
-
Instrument Setup: a. Turn on the CD spectropolarimeter and the light source (e.g., Xenon lamp) and allow it to warm up. b. Purge the instrument with nitrogen gas.
-
Measurement: a. Record a baseline spectrum of the buffer (containing the corresponding this compound concentration) alone. b. Rinse the cuvette thoroughly and fill it with the protein sample. c. Record the far-UV CD spectrum (e.g., from 260 nm to 190 nm) of the protein sample.[10]
-
Data Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. Compare the CD spectra of the protein with and without this compound, and at different this compound concentrations. c. Significant changes in the shape and intensity of the spectrum, particularly at the characteristic wavelengths for alpha-helices (negative bands at ~222 and ~208 nm) and beta-sheets (negative band at ~218 nm), indicate a change in the secondary structure and potential denaturation.[11] The optimal this compound concentration should not induce significant conformational changes compared to the native protein spectrum.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound N 70 - Ataman Kimya [atamanchemicals.com]
- 7. Nonlinear Protein Binding: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. agilent.com [agilent.com]
- 10. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting incomplete cell lysis with Texapon-based buffers.
Welcome to the technical support center for troubleshooting cell lysis experiments using Texapon-based buffers. This guide provides detailed answers to frequently asked questions, protocols, and troubleshooting workflows to help researchers, scientists, and drug development professionals optimize their cell lysis procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used in lysis buffers?
This compound, specifically types like this compound N 70, is the trade name for Sodium Laureth Sulfate (SLES), an anionic detergent.[1] It is used in lysis buffers because its amphipathic nature allows it to disrupt the lipid bilayer of cell membranes, leading to the release of intracellular contents. As an anionic detergent, it is considered relatively strong and can denature proteins by disrupting non-covalent bonds.[2][3] It is often considered as an alternative to other detergents like Triton X-100.[4][5]
Q2: I'm observing incomplete lysis of my cells. What are the common causes and solutions?
Incomplete cell lysis is a frequent issue that can significantly impact downstream protein yield and analysis.[6] Several factors could be responsible.
Potential Causes & Solutions:
-
Insufficient Detergent Concentration: The concentration of this compound may be too low to effectively solubilize the cell membranes. The ratio of detergent to total cell mass is a critical factor.[7]
-
Solution: Increase the this compound concentration in your lysis buffer. Start with the recommended concentration (see Table 1) and perform a titration to find the optimal level for your specific cell type and density.
-
-
Inappropriate Buffer Composition: The pH, ionic strength, or absence of other necessary agents in your buffer can hinder lysis efficiency.[8]
-
Solution: Ensure your buffer's pH is optimal for your protein of interest and that the salt concentration is appropriate (typically 150 mM NaCl). Consider adding agents like EDTA to chelate divalent cations that can stabilize membranes.[3]
-
-
Suboptimal Incubation Time or Temperature: The lysis reaction may not have had enough time to complete, or the temperature may be too low.
-
High Cell Density: Too many cells for the volume of lysis buffer will deplete the available detergent, leading to incomplete lysis.[7]
-
Solution: Reduce the number of cells per unit volume of lysis buffer or increase the volume of buffer used. A general starting point is 1 mL of buffer for every 10^7 cells.[11]
-
-
Viscous Lysate from DNA Release: A thick, viscous lysate is a sign of DNA release, which can trap unlysed cells and interfere with subsequent steps.[10][12]
Below is a troubleshooting workflow to diagnose the cause of incomplete lysis.
Q3: My protein of interest appears degraded after lysis. How can I prevent this?
Protein degradation is a common problem caused by endogenous proteases released from cellular compartments during lysis.[6][13]
Solutions:
-
Work Quickly and at Low Temperatures: Always keep your samples and buffers on ice (4°C) to reduce the activity of proteases and phosphatases.[13]
-
Use Inhibitor Cocktails: Immediately before use, add a broad-spectrum protease inhibitor cocktail to your lysis buffer. If you are studying protein phosphorylation, also include a phosphatase inhibitor cocktail.[6][11]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your lysate can lead to protein denaturation and degradation. Aliquot your lysate before storing at -80°C.[9]
Q4: Can I use a this compound-based buffer for all types of cells?
While this compound-based buffers are effective for many cell types, especially mammalian cells, they may be too harsh for some applications or not strong enough for others.
-
Mammalian Cells: Generally effective.
-
Bacterial Cells: Gram-positive bacteria have a thick peptidoglycan wall and may require the addition of enzymes like lysozyme for efficient lysis. Gram-negative bacteria are more readily lysed by detergents.[10][14]
-
Plant Cells: The rigid cell wall requires mechanical disruption (e.g., homogenization, grinding in liquid nitrogen) in addition to a detergent-based buffer.[6]
-
Sensitive Proteins: Because this compound (SLES) is a denaturing detergent, it may inactivate enzymes or disrupt protein-protein interactions.[3] For applications like co-immunoprecipitation or enzyme activity assays, a milder, non-ionic detergent is recommended.[2]
Data & Protocols
Buffer Composition and Recommended Starting Conditions
The formulation of your lysis buffer is critical.[8] Below are typical components and recommended starting concentrations for a this compound-based lysis buffer, often referred to as a Radioimmunoprecipitation Assay (RIPA) buffer with this compound as the primary detergent.
Table 1: Composition of a this compound-Based Lysis Buffer (Modified RIPA)
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Tris-HCl | 1 M, pH 7.4 | 50 mM | Buffering agent to maintain stable pH.[14] |
| NaCl | 5 M | 150 mM | Ionic salt to control osmolarity.[14] |
| This compound N 70 | 10% (w/v) | 0.5 - 1.0% | Anionic detergent for membrane disruption.[7][15] |
| Sodium Deoxycholate | 10% (w/v) | 0.25 - 0.5% | Ionic detergent to aid in solubilization. |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits certain proteases.[3] |
| Protease Inhibitors | 100x Cocktail | 1x | Prevents protein degradation by proteases.[13] |
| Phosphatase Inhibitors| 100x Cocktail | 1x | Prevents dephosphorylation of target proteins.[11] |
Detailed Experimental Protocol: Cell Lysis of Adherent Mammalian Cells
This protocol provides a step-by-step guide for lysing adherent mammalian cells using a this compound-based buffer.
Methodology:
-
Preparation:
-
Prepare the this compound-based lysis buffer according to Table 1. Keep the buffer on ice.
-
Just before use, add the protease and phosphatase inhibitor cocktails to the required volume of lysis buffer.[11]
-
-
Cell Harvesting:
-
Place the culture dish of adherent cells on a bed of ice.
-
Aspirate the culture medium completely.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS), aspirating the PBS completely after each wash.
-
-
Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.[15]
-
Transfer the resulting cell suspension to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the tube on ice for 20-30 minutes, vortexing gently for a few seconds every 10 minutes to aid lysis.[11]
-
-
Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C. This will pellet the insoluble cellular debris.[11]
-
-
Collection and Storage:
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
For long-term storage, aliquot the lysate and store it at -80°C.
-
Mechanism of Detergent-Based Lysis
Detergents like this compound are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This structure allows them to disrupt the cell's lipid bilayer membrane.
References
- 1. abpsoil.com [abpsoil.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fortislife.com [fortislife.com]
- 4. elevate.bio [elevate.bio]
- 5. skpharmteco.com [skpharmteco.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. neb.com [neb.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. Lysis buffer - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Optimizing Texapon® Performance in Experimental Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on adjusting pH and ionic strength to enhance the performance of Texapon® (Sodium Lauryl Ether Sulfate - SLES) in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is it used in laboratory settings?
A1: this compound® is a trade name for Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant widely used for its excellent detergency, emulsification, and foaming properties.[1][2][3] In laboratory and drug development contexts, it is often employed in buffers for cell lysis, protein solubilization, and as a cleaning agent for laboratory equipment. Its ability to disrupt cell membranes and create a stable foam makes it a versatile tool in various experimental protocols.
Q2: What is the optimal pH range for this compound® stability and performance?
A2: this compound® (SLES) is most stable in a pH range of 4.0 to 6.5.[4] Formulating outside of this range, particularly in acidic conditions (pH below 5), can lead to hydrolysis of the ether linkages, which may degrade the surfactant and reduce its effectiveness over time.[5] While SLES can function in a wider pH range, for long-term stability of your buffer, it is advisable to stay within this optimal range.[4]
Q3: How does ionic strength affect the viscosity of this compound® solutions?
A3: Increasing the ionic strength of a this compound® solution, typically by adding salts like sodium chloride (NaCl), significantly increases its viscosity. This is due to the salt shielding the electrostatic repulsion between the negatively charged head groups of the SLES micelles, allowing them to pack more closely and form larger, more entangled structures. However, there is an optimal salt concentration for maximum viscosity; adding too much salt can cause the viscosity to decrease again.
Q4: Can I use this compound® with any type of buffer?
A4: While this compound® is compatible with many common buffer systems, it is crucial to be aware of potential incompatibilities. For instance, using SLES with potassium-containing buffers, such as potassium phosphate buffers, can lead to the precipitation of potassium lauryl sulfate, which is less soluble than its sodium counterpart.[6] It is always recommended to perform a small-scale compatibility test before preparing large volumes of a new buffer formulation.
Q5: My this compound® solution is cloudy. What could be the cause?
A5: Cloudiness in a this compound® solution can be due to several factors, including the presence of certain electrolytes, an inappropriate pH, or the formulation being at a low temperature. If your solution becomes cloudy, first try warming it to room temperature. If the cloudiness persists, check the pH and ensure it is within the stable range. Also, verify that you are not using incompatible salts in your buffer.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound® in buffer systems.
| Issue | Potential Cause | Recommended Solution |
| Reduced Foaming | Incorrect pH: The pH of the buffer is outside the optimal range for SLES performance. | Adjust the pH of your buffer to be within the 4.0 to 6.5 range for optimal stability and foaming.[4] |
| Presence of Antifoaming Agents: Contamination with substances that inhibit foam formation. | Ensure all glassware is thoroughly cleaned and rinsed. Be mindful of other components in your formulation that may have antifoaming properties. | |
| Precipitation in Buffer | Incompatible Cations: Use of potassium salts (e.g., in potassium phosphate buffers) can lead to the formation of insoluble potassium lauryl sulfate.[6] | Switch to a sodium-based buffer system, such as sodium phosphate buffer, to avoid precipitation.[6] |
| Low Temperature: SLES solutions can become cloudy or precipitate at lower temperatures. | Prepare and dissolve the this compound® at room temperature before cooling the buffer, if necessary. Gentle warming can often redissolve the precipitate. | |
| Loss of Viscosity | Excessive Salt Concentration: Adding too much salt can cause a decrease in viscosity after reaching the peak. | Optimize the salt concentration by creating a salt curve for your specific SLES concentration to find the peak viscosity. |
| Hydrolysis: If the buffer is too acidic (pH < 5), SLES can degrade over time, leading to a loss of performance, including viscosity.[5] | Ensure the pH of your stock and working solutions is maintained within the stable range of 4.0 to 6.5.[4] | |
| Inconsistent Results | Variability in Raw Materials: Different batches of this compound® or other buffer components may have slight variations. | Always source high-purity reagents. It is good practice to qualify new batches of critical reagents. |
| Improper Mixing: Incomplete dissolution of this compound® or other buffer components. | Ensure thorough mixing when preparing your solutions. This compound® is a viscous material and may require adequate time and agitation to dissolve completely. |
Quantitative Data on this compound® Performance
The following tables provide an overview of how pH and ionic strength can influence the performance of this compound® (SLES) solutions. The data presented is a synthesis of typical values found in technical literature and should be used as a guideline. Actual results may vary depending on the specific grade of this compound®, temperature, and other components in the formulation.
Table 1: Effect of Ionic Strength (NaCl) on the Viscosity of a 10% SLES Solution
| NaCl Concentration (mM) | Approximate Viscosity (mPa·s) | Observations |
| 0 | Low | The solution has a water-like viscosity. |
| 50 | Moderately Increased | A noticeable increase in thickness. |
| 100 | Significantly Increased | The solution becomes more viscous and gel-like. |
| 250 | Maximum Viscosity | The solution reaches its peak viscosity.[7] |
| 500 | Decreased | Viscosity starts to decrease as the salt concentration surpasses the optimum.[7] |
Table 2: Qualitative Effect of pH on this compound® (SLES) Performance
| pH Range | Foam Stability | Viscosity (with constant salt concentration) | Stability/Degradation |
| < 4.0 | May be reduced | Can be lower | Risk of hydrolysis, leading to degradation over time.[5] |
| 4.0 - 6.5 | Optimal | Stable and responsive to salt | High stability. [4] |
| 6.5 - 8.5 | Good | Generally stable | Good stability.[8] |
| > 8.5 | May decrease slightly | Can be affected | Generally stable, but extreme alkaline conditions should be avoided. |
Experimental Protocols
Protocol 1: Determining Foam Generation and Stability (Modified Ross-Miles Method)
This method provides a standardized way to assess the foaming capacity and stability of your this compound® buffer.
Materials:
-
1000 ml graduated cylinder
-
500 ml volumetric flask with a stopper
-
Pipette
-
Stopwatch
-
Your this compound® buffer solution
Procedure:
-
Prepare a solution of your this compound® buffer at the desired concentration.
-
Pour 50 ml of the solution into the 1000 ml graduated cylinder.
-
Pour 200 ml of the same solution into the 500 ml volumetric flask.
-
Position the volumetric flask directly above the graduated cylinder so that the outlet is centered.
-
Simultaneously start the stopwatch and open the stopcock of the volumetric flask, allowing the solution to fall into the graduated cylinder and generate foam.
-
Once the volumetric flask is empty, immediately record the initial foam height in millimeters.
-
Record the foam height again at 1, 3, and 5-minute intervals to assess foam stability.
Protocol 2: Measuring Viscosity with a Rotational Viscometer
This protocol outlines the steps to measure the viscosity of your this compound® buffer.
Materials:
-
Rotational viscometer with appropriate spindles
-
Beaker
-
Your this compound® buffer solution
-
Water bath (for temperature control)
Procedure:
-
Equilibrate your this compound® buffer solution to the desired temperature using a water bath.
-
Select the appropriate spindle and rotational speed for the expected viscosity of your sample. Consult the viscometer's manual for guidance.
-
Pour the specified volume of your sample into a beaker.
-
Immerse the spindle into the solution up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
It is good practice to take multiple readings and average the results.
References
Managing foaming issues with Texapon during experimental procedures.
Welcome to the Technical Support Center for managing foaming issues with Texapon (Sodium Laureth Sulfate - SLES) during experimental procedures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common foaming problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam so readily?
This compound is a trade name for Sodium Laureth Sulfate (SLES), an anionic surfactant widely used for its excellent cleansing, emulsifying, and foaming properties.[1][2] Its amphiphilic molecular structure, consisting of a hydrophobic tail and a hydrophilic headgroup, allows it to reduce the surface tension of water.[3] When air is introduced into a this compound solution through agitation or sparging, these surfactant molecules arrange themselves at the air-water interface, creating a stable film that entraps the air, resulting in foam.[4]
Q2: What is the difference between this compound N70 and other variants?
This compound N70 is a highly concentrated form of Sodium Laureth Sulfate, typically around 70% active ingredient.[5][6][7][8] Its high concentration makes it suitable for producing highly concentrated end products.[5][7][9] Other variants of this compound may have different concentrations or be based on different lauryl sulfates, such as Sodium Lauryl Sulfate (SLS) or Ammonium Lauryl Sulfate (ALS), each with slightly different foaming and irritation profiles.[10]
Q3: My experiment requires stable foam, but it collapses too quickly. How can I improve foam stability?
Foam stability can be influenced by several factors. To enhance stability:
-
Increase Viscosity: Adding electrolytes like sodium chloride (NaCl) can increase the viscosity of the this compound solution, which slows down the drainage of liquid from the foam lamellae, thus improving stability.[5][7][11][12]
-
Optimize pH: The stability of anionic surfactant foams can be pH-dependent. For SLES, foam stability can be higher in slightly acidic or alkaline conditions compared to neutral pH.[7][13]
-
Co-surfactants: The addition of certain co-surfactants, like Cocamidopropyl Betaine (CAPB), can significantly enhance foam stability.[3]
-
Additives: Nanoparticles, such as nanosilica, have been shown to increase foam stability by slowing the drainage of the film between bubbles.[1]
Q4: I'm experiencing excessive foaming that is interfering with my experimental measurements. How can I reduce or eliminate it?
To control excessive foaming:
-
Mechanical Methods: Reduce the level of agitation or the rate of gas flow into the solution.
-
Temperature Adjustment: Increasing the temperature can sometimes decrease foam stability by accelerating gas expansion and bubble collapse.[6]
-
Antifoaming Agents: The most direct method is to use a defoamer. Silicone-based defoamers are highly effective at low concentrations.[4][8][14] Organic defoamers are also an option.[15] It's crucial to select an antifoam that is compatible with your experimental system.
Q5: Are there any safety concerns when working with this compound?
While generally safe for laboratory use, this compound can be a skin and eye irritant, especially in its concentrated forms like N70.[1][2] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.
Troubleshooting Guides
Issue 1: Uncontrolled, Excessive Foaming
Symptoms:
-
Foam overflows the reaction vessel.
-
Foam interferes with monitoring equipment or visual observation.
-
Inaccurate volume measurements due to foam.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive foaming.
Issue 2: Poor Foam Stability
Symptoms:
-
Foam is generated but collapses almost immediately.
-
Inability to maintain a desired foam height for the required duration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor foam stability.
Quantitative Data on Foaming Properties
The following tables summarize the impact of various factors on the foaming properties of this compound (SLES) solutions.
Table 1: Effect of Temperature on Foam Stability
| Temperature (°C) | Foam Stability Trend | Rationale |
| 20-30 | Generally higher stability | Ideal foaming temperature range for many surfactants.[6] |
| >30 | Decreasing stability | Increased temperature accelerates gas expansion and bubble collapse.[6] |
Table 2: Effect of pH on Foam Stability of Anionic Surfactants (like SLES)
| pH Range | Foam Stability | Rationale |
| Acidic (e.g., pH 6) | Higher | Enhanced bubble cohesion.[7] |
| Neutral (e.g., pH 7-8) | Lower | |
| Alkaline (e.g., pH 9) | Higher | Increased electrostatic interactions.[7] |
Table 3: Effect of Additives on Foam Properties
| Additive | Concentration | Effect on Foam Height | Effect on Foam Stability |
| Nanosilica | 10-50 ppm | Decreased | Increased |
| Sodium Chloride (NaCl) | Optimal concentration (e.g., 0.5 M for some systems) | May decrease slightly | Increased |
Experimental Protocols
Protocol 1: Evaluation of Antifoam Agent Efficacy
Objective: To determine the most effective antifoam agent and its optimal concentration for a given this compound-based solution.
Methodology:
-
Prepare a 1% this compound N70 stock solution in deionized water.
-
Prepare 0.1% solutions of different antifoam agents (e.g., a silicone-based and an organic-based defoamer).
-
To a 250 mL graduated cylinder, add 100 mL of the 1% this compound solution.
-
Seal the cylinder and shake vigorously for a defined period (e.g., 30 seconds) to generate foam.
-
Immediately measure and record the initial foam height.
-
Add a specific volume (e.g., 100 µL) of the 0.1% antifoam solution to the foam.
-
Record the time it takes for the foam to collapse to a predefined level or completely.
-
Repeat steps 3-7 for each antifoam agent.
-
To test for antifoaming (prevention), add the antifoam agent to the this compound solution before shaking and compare the initial foam height to the control (no antifoam).
-
Analyze the data to identify the most effective defoamer and its optimal concentration.
Protocol 2: Ross-Miles Method for Measuring Foam Height and Stability
Objective: To quantify the foaming ability and stability of a this compound solution under standardized conditions.
Methodology:
-
Prepare the this compound solution at the desired concentration.
-
Use a standardized Ross-Miles apparatus, which consists of a jacketed glass column with a reservoir funnel at the top.
-
Add 50 mL of the this compound solution to the bottom of the column.
-
Pour 200 mL of the same solution into the reservoir funnel.
-
Open the stopcock of the funnel to allow the solution to fall from a specified height into the solution at the bottom, generating foam.
-
Once the funnel is empty, immediately measure the initial foam height.
-
Measure the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
The results can be used to compare the foaming properties of different this compound formulations or the effect of various additives.
Experimental Workflow for Antifoam Evaluation:
Caption: Experimental workflow for evaluating antifoam efficacy.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 3. Foam Making | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. fineotex.com [fineotex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce foam? | Magazine [magazine.elkem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH value and zeta potential on the stability of CO2 foam stabilized by SDS surfactant and SiO2, ZnO and Fe2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 15. Foam control in fermentation bioprocess: from simple aeration tests to bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Temperature on Texapon Efficacy in Biochemical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Texapon (a trade name for Sodium Lauryl Ether Sulfate, SLES, or Sodium Lauryl Sulfate, SLS) in biochemical assays, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its temperature sensitivity important in biochemical assays?
A1: this compound is a widely used anionic surfactant, primarily composed of Sodium Lauryl Ether Sulfate (SLES) or Sodium Lauryl Sulfate (SLS).[1] It is utilized in biochemical assays for its ability to disrupt cell membranes (lysis), solubilize proteins, and act as a denaturing agent. Temperature is a critical parameter as it can significantly alter this compound's physicochemical properties, such as its viscosity and critical micelle concentration (CMC).[2][3] These changes can, in turn, affect the efficiency and reproducibility of your experiments, from protein and nucleic acid extraction to enzyme kinetics.
Q2: How does temperature affect the Critical Micelle Concentration (CMC) of this compound and why does it matter?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles. For ionic surfactants like SLES, the relationship between temperature and CMC is often U-shaped.[4] Initially, as temperature increases, the CMC tends to decrease, reaching a minimum before increasing again at higher temperatures.[4] This is crucial because the concentration of this compound relative to its CMC determines its effectiveness in solubilizing lipids and proteins.[5] Operating at a temperature where the CMC is significantly altered can lead to incomplete cell lysis or inefficient protein solubilization.
Q3: What is the optimal storage temperature for this compound solutions?
A3: To maintain its stability and prevent degradation, this compound (SLES) solutions should ideally be stored at temperatures between 15°C and 40°C.[6] Decomposition can occur at temperatures exceeding 40°C or in acidic conditions (pH below 5).[6]
Q4: Can temperature fluctuations during my assay lead to inconsistent results when using this compound?
A4: Yes, temperature fluctuations are a common source of variability.[7] Changes in temperature can alter the viscosity of your lysis buffer containing this compound, affecting pipetting accuracy and the rate of cell lysis.[3] Furthermore, temperature can influence the activity of enzymes, either by enhancing or inhibiting their function, and can also impact the stability of your target proteins and nucleic acids.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Protein Yield During Cell Lysis
Question: I am using a lysis buffer containing this compound to extract proteins, but my protein yields are highly variable between experiments. Could temperature be the cause?
Answer: Yes, temperature is a likely contributor to inconsistent protein yields. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Verify Lysis Buffer Temperature: Ensure your lysis buffer is equilibrated to the recommended temperature before use. Many protocols suggest performing lysis on ice (around 4°C) to minimize protease activity and protein degradation.[10] However, some protocols may require room temperature or even elevated temperatures for efficient lysis of certain cell types.[11]
-
Standardize Incubation Time and Temperature: Inconsistent incubation times and temperature fluctuations during lysis can lead to variable results. Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the lysis step.[7]
-
Consider this compound Concentration and CMC: The effectiveness of this compound in solubilizing proteins is dependent on its concentration relative to its CMC, which is temperature-dependent.[2][4] If you are working at a temperature that significantly alters the CMC, you may need to adjust the this compound concentration in your lysis buffer accordingly.
-
Assess Protein Stability: High temperatures can lead to the denaturation and aggregation of some proteins, reducing their solubility and yield.[12] If you suspect your protein of interest is temperature-sensitive, perform all lysis steps at a lower temperature.
Issue 2: Poor Enzyme Activity in the Presence of this compound
Question: I am performing an enzyme assay, and the presence of this compound in my buffer seems to be inhibiting the enzyme's activity, with results varying at different temperatures. What could be the problem?
Answer: Temperature can influence both the enzyme's activity and its interaction with this compound. Here's how to troubleshoot this:
Troubleshooting Steps:
-
Determine the Enzyme's Optimal Temperature: Every enzyme has an optimal temperature at which it exhibits maximum activity.[8] Ensure your assay is conducted within this optimal range.
-
Evaluate this compound's Effect on Enzyme Stability: this compound, as a detergent, can denature proteins, including enzymes, especially at elevated temperatures.[4] This denaturation can lead to a loss of activity. Consider performing a temperature stability curve for your enzyme in the presence and absence of this compound to assess its impact.
-
Consider this compound's Physical State: At lower temperatures, concentrated solutions of SLES can become highly viscous or even form a gel, which can hinder the interaction between the enzyme and its substrate.[3][13] Ensure your assay buffer is homogenous and at a working viscosity at the chosen temperature.
-
Check for Temperature-Dependent Inhibition: The inhibitory effect of this compound on your enzyme may be temperature-dependent. Perform your enzyme assay at a range of temperatures to determine if there is a temperature at which the inhibitory effect is minimized while maintaining adequate enzyme activity.
Data Presentation
Table 1: General Impact of Temperature on this compound (SLES) Properties and Assay Parameters
| Parameter | Effect of Increasing Temperature | Implication for Biochemical Assays |
| Viscosity | Generally decreases with increasing temperature, but can increase in certain concentration ranges due to changes in micelle structure.[3] | Affects pipetting accuracy, mixing efficiency, and the rate of diffusion of molecules in the assay. |
| Critical Micelle Concentration (CMC) | Exhibits a U-shaped behavior; typically decreases to a minimum and then increases.[2][4] | Influences the efficiency of cell lysis, protein solubilization, and the potential for protein denaturation. |
| Solubility | Generally increases with temperature. | Can affect the homogeneity of assay solutions, especially at higher this compound concentrations. |
| Stability | Can decompose at temperatures above 40-50°C.[6] | May lead to the formation of byproducts that could interfere with the assay. |
| Enzyme Activity | Can increase activity up to an optimal point, beyond which denaturation and activity loss occur.[8] | The presence of this compound can further influence this temperature-dependent activity profile. |
| Protein Stability | Increased temperature can lead to protein denaturation and aggregation.[12][14] | This compound can exacerbate this effect, leading to lower yields of soluble, functional protein. |
Experimental Protocols
Protocol 1: Temperature Optimization for Cell Lysis using a this compound-Based Buffer
This protocol provides a framework for determining the optimal temperature for cell lysis to maximize protein yield.
Materials:
-
Cell culture of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% this compound (SLES), 1 mM EDTA, Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Microcentrifuge
-
Temperature-controlled environments (e.g., ice bath, water baths at 25°C and 37°C)
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in the Lysis Buffer. Divide the cell suspension into three aliquots.
-
Incubate one aliquot on ice (4°C), one at room temperature (25°C), and one at 37°C for 30 minutes with gentle agitation.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each supernatant using a BCA Protein Assay.
-
Compare the protein yields from the three different lysis temperatures to identify the optimal condition for your cell type and protein of interest.
Protocol 2: Assessing the Impact of Temperature on Enzyme Activity in the Presence of this compound
This protocol helps to evaluate how temperature and this compound interact to affect the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay Buffer: Appropriate buffer for the enzyme, with and without 0.1% this compound (SLES)
-
Spectrophotometer or other appropriate detection instrument
-
Temperature-controlled cuvette holder or plate reader
Procedure:
-
Prepare two sets of Assay Buffer: one with 0.1% this compound and one without.
-
For each buffer condition, set up a series of reactions to be incubated at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Equilibrate the Assay Buffer and substrate to the desired temperature.
-
Initiate the reaction by adding the enzyme to the pre-warmed buffer and substrate mixture.
-
Measure the reaction rate by monitoring the change in absorbance or fluorescence over time.
-
Plot the enzyme activity (reaction rate) as a function of temperature for both the with and without this compound conditions.
-
Analyze the plots to determine the optimal temperature for the enzyme in each condition and to assess the extent of any temperature-dependent inhibition or activation by this compound.
Visualizations
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. neb.com [neb.com]
- 12. Determination of protein denaturation and glass transition temperatures using high-frequency time domain reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Melting Proteins: Evidence for Multiple Stable Structures upon Thermal Denaturation of Native Ubiquitin from Ion Mobility Spectrometry-Mass Spectrometry Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Texapon-Induced Artifacts in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts induced by Texapon (and other sodium lauryl sulfate-based detergents) in mass spectrometry (MS) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, their probable causes related to this compound, and step-by-step solutions.
Q1: I am seeing a repetitive pattern of peaks with a mass difference of 44 Da in my mass spectrum. What is causing this?
A1: This pattern is a classic sign of contamination with polyethylene glycol (PEG) or a PEG-containing detergent.[1] this compound itself is sodium lauryl sulfate (SLS) or sodium lauryl ether sulfate (SLES), and while it can cause ion suppression, the 44 Da repeating unit is characteristic of the ethoxy groups (-CH2CH2O-) found in SLES and other non-ionic detergents like Triton X-100 and Tween.
Solution:
-
Verify the source of contamination: Check all reagents and labware. Detergents can be present in unexpected places, including some laboratory wipes.[1]
-
Implement a detergent removal protocol: See the "Experimental Protocols" section below for detailed methods like precipitation or the use of detergent removal spin columns.
-
Clean your glassware thoroughly: Avoid washing glassware for MS experiments with soap. Rinse with hot water followed by an organic solvent like isopropyl alcohol.[2]
Q2: My signal intensity is very low, or I am not seeing my protein/peptide of interest at all.
A2: This is likely due to ion suppression caused by the presence of this compound (SLS/SLES).[1][3][4][5] Surfactants are highly surface-active and can outcompete your analyte for ionization in the mass spectrometer's source, leading to a significant drop in signal intensity.[3][6]
Solution:
-
Reduce the this compound concentration: The most effective solution is to remove the detergent from your sample. Refer to the "Comparison of this compound Removal Methods" table and the "Experimental Protocols" section to choose the best method for your sample.
-
Optimize your sample cleanup: Ensure your chosen removal method is efficient enough to reduce the detergent concentration to below the threshold that causes significant ion suppression (typically below 0.01%).[7]
-
Consider a mass spectrometry-compatible surfactant: If a detergent is essential for your sample preparation, consider using an MS-compatible surfactant like an acid-labile surfactant.[2]
Q3: I am observing unexpected adducts in my mass spectra.
A3: Residual surfactant molecules can form adducts with your analyte ions, complicating your mass spectra.[8]
Solution:
-
Improve your detergent removal method: A more stringent cleanup protocol may be necessary to eliminate residual surfactant.
-
Optimize your buffer system: Using a buffer like ammonium acetate can sometimes help to suppress the ionization of neutral surfactants.[8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem for mass spectrometry?
A1: this compound is a trade name for a group of anionic surfactants, most commonly Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES).[9][10][11] These are excellent cleaning and solubilizing agents used in many laboratory protocols, especially for protein extraction.[12][13][14] However, they are detrimental to mass spectrometry analysis for several reasons:
-
Ion Suppression: They are highly ionizable and can significantly suppress the signal of your protein or peptide of interest.[1][3][4][5]
-
Instrument Contamination: Being non-volatile, they can contaminate the ion source and mass analyzer, leading to a decrease in instrument performance over time.[4][5]
-
Spectral Interference: They can create complex background noise and adducts in the mass spectrum, making data interpretation difficult.[8]
Q2: What are the main methods to remove this compound from my sample?
A2: Several methods can be used to remove detergents like this compound. The most common include:
-
Precipitation: Using agents like trichloroacetic acid (TCA), acetone, or a chloroform/methanol mixture to precipitate the protein while leaving the detergent in the supernatant.[7][15][16][17]
-
Detergent Removal Spin Columns: These columns contain a resin that binds the detergent, allowing the protein or peptide to pass through.[12][18][19][20][21]
-
In-Gel Digestion: Running the protein sample on an SDS-PAGE gel, excising the protein band, and performing enzymatic digestion within the gel matrix. The gel washing steps effectively remove the SDS.[22][23][24][25][26]
Q3: Which this compound removal method is best for my experiment?
A3: The best method depends on your specific sample and downstream application. The table below provides a comparison to help you decide.
Comparison of this compound (SLS/SLES) Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Acetone/TCA Precipitation | Protein is precipitated out of solution, leaving the detergent in the supernatant. | Inexpensive and can concentrate the sample. | Can lead to protein denaturation and loss, especially with hydrophobic proteins.[27][24] The protein pellet can be difficult to resolubilize.[15] | 80-90%[27][16] |
| Chloroform/Methanol Precipitation | Protein precipitates at the interface of a chloroform/methanol/water mixture. | Effective for removing salts, detergents, and lipids.[28] | Can result in lower protein recovery compared to other methods. | ~50%[16][17] |
| Detergent Removal Spin Columns | A specialized resin binds the detergent, allowing the protein/peptide to be collected in the flow-through or eluate.[12][18][19] | Fast (<15 minutes), efficient (>95% detergent removal), and high protein recovery.[12][18] | Can be more expensive than precipitation methods. | >90%[12][29] |
| In-Gel Digestion | Proteins are separated by SDS-PAGE, and the gel band containing the protein of interest is excised. The SDS is then washed away before enzymatic digestion.[22][23][24] | Very effective at removing SDS and allows for protein separation before analysis.[24] | More time-consuming and involves multiple steps. | Variable, depends on transfer efficiency and digestion. |
Experimental Protocols
1. Acetone/Trichloroacetic Acid (TCA) Precipitation
This protocol is adapted for the removal of detergents from protein samples.[28]
-
To your protein sample, add ice-cold acetone to a final concentration of 80% (v/v) and 100% TCA to a final concentration of 10% (w/v). For example, to 120 µL of cell lysate, add 960 µL of ice-cold acetone and 120 µL of 100% TCA.[28]
-
Invert the tube to mix and incubate at -20°C for 1 hour to precipitate the protein.[28]
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.[28]
-
Carefully discard the supernatant which contains the detergent.
-
Wash the pellet with 300 µL of ice-cold acetone and centrifuge again at 18,000 x g for 15 minutes at 4°C.[28]
-
Remove the supernatant and allow the pellet to air-dry briefly. Do not over-dry, as this will make it difficult to resuspend.[28]
-
Resuspend the pellet in a buffer compatible with your downstream mass spectrometry analysis.
2. Detergent Removal Using a Spin Column
This is a general protocol for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.[19]
-
Equilibrate the spin column by washing with the buffer recommended by the manufacturer.
-
Load your protein sample containing this compound onto the column.
-
Centrifuge the column according to the manufacturer's instructions. The detergent will bind to the resin, and the purified protein will be in the flow-through.
-
Collect the flow-through containing your protein, now with significantly reduced detergent concentration.
3. In-Gel Digestion
This protocol provides a general workflow for in-gel digestion to remove SDS.[22][23][25][26]
-
Run your protein sample on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band of interest using a clean scalpel.
-
Cut the gel band into small pieces (~1 mm³).[25]
-
Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the stain is removed.
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
Rehydrate the gel pieces in a solution containing trypsin (or another protease) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.[23]
-
Extract the peptides from the gel pieces using a series of washes with solutions containing formic acid and acetonitrile.
-
Pool the extracts and dry them down in a vacuum centrifuge before resuspending in a suitable solvent for mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for preparing protein samples containing this compound for mass spectrometry analysis.
Caption: Troubleshooting flowchart for common this compound-induced issues in mass spectrometry.
Caption: Mechanism of this compound-induced ion suppression in electrospray ionization mass spectrometry.
References
- 1. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 5. Sample Preparation | OHSU [ohsu.edu]
- 6. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
- 9. This compound (SLES) – keytonenergy [keytonenergy.com]
- 10. supplier of SLES from Turkey and UAE | this compound 70 Manufacturer [rahaoil.com]
- 11. This compound (or Texapen) or Sodium Lauryl Ether Sulfate (SLES) - شرکت معین کوثر البرز [mekaco.com]
- 12. Efficient removal of detergents from proteins and peptides in a spin column format [pubmed.ncbi.nlm.nih.gov]
- 13. This compound L 100 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. This compound properties and types - Iran Chemical Mine [iranchemicalmine.com]
- 15. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detergent Removal Spin Columns & Plates 25 x 500 μL Columns | Buy Online [thermofisher.com]
- 20. Thermo Scientific™ Detergent Removal Spin Columns & Plates | Fisher Scientific [fishersci.ca]
- 21. iright.com [iright.com]
- 22. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 23. UWPR [proteomicsresource.washington.edu]
- 24. researchgate.net [researchgate.net]
- 25. danforthcenter.org [danforthcenter.org]
- 26. usherbrooke.ca [usherbrooke.ca]
- 27. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 28. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Strategies to reduce the viscosity of concentrated Texapon solutions for easier handling.
This guide provides researchers, scientists, and drug development professionals with strategies to effectively reduce the viscosity of concentrated Texapon (Sodium Lauryl Ether Sulfate, SLES) solutions for improved handling and processing during experimentation.
Troubleshooting Guide: High Viscosity in this compound Solutions
Issue: My concentrated this compound solution is too viscous to handle, pump, or mix accurately.
This is a common challenge with concentrated SLES, which exists as a thick, gel-like substance at high concentrations (e.g., 70%).[1][2] The high viscosity can impede accurate measurement and uniform mixing. The following are potential solutions to decrease the viscosity to a manageable level.
| Solution | Principle | Advantages | Considerations |
| Dilution | Reducing the concentration of SLES by adding a solvent (typically deionized water) is the most direct way to lower viscosity.[1][2] | Highly effective, simple to implement, and allows for precise concentration targeting. | The order of addition is critical: always add the concentrated this compound to the water, never the other way around, to prevent the formation of highly viscous gel globules.[3] Uniform mixing is essential. |
| Temperature Adjustment | Increasing the temperature of the SLES solution reduces its viscosity.[4][5] | Can be used in conjunction with other methods. Non-invasive and reversible. | Excessive heat can potentially lead to the degradation of SLES or other components in the formulation.[5] Temperature control is necessary to ensure consistency. |
| Electrolyte Addition | Adding electrolytes, such as sodium chloride (NaCl), can modify the micellar structure of the surfactant, leading to a change in viscosity. | Allows for fine-tuning of viscosity without significant changes in concentration. | The effect is concentration-dependent and follows a "salt curve": initial addition increases viscosity, but further addition beyond a peak level will decrease it.[6] Careful calibration is required to achieve the desired thinning effect. |
| Co-solvent/Additive Inclusion | Incorporating co-solvents (e.g., propylene glycol) or other additives can disrupt the surfactant's micellar network, leading to reduced viscosity.[7][8] | Can provide additional formulation benefits, such as improved stability or solubility of other components. | The choice of co-solvent must be compatible with the overall formulation and intended application. The impact on viscosity can vary significantly between different additives. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for diluting concentrated (70%) this compound?
A1: To dilute 70% this compound effectively and avoid the formation of unmixed gel, follow this general protocol:
-
Charge the mixing vessel with the required amount of deionized water.
-
Begin agitation of the water. A high-shear mixer is recommended for large volumes to ensure uniform blending.[1][2]
-
Slowly add the concentrated this compound into the vortex of the agitated water.
-
Continue mixing until the solution is homogeneous.
-
It is crucial to avoid introducing excessive air into the mixture, as aeration can increase viscosity.[1][3]
Q2: How does temperature affect this compound viscosity?
A2: Increasing the temperature of a this compound solution will decrease its viscosity. For example, research has shown a significant drop in the viscosity of a 60%wt SLES solution from 40 Pa·s to 4 Pa·s when the temperature is raised from below 40°C to above 50°C.[5] For processing, a temperature range of 25-35°C (75-95°F) is often recommended to maintain a manageable viscosity during dilution and mixing.[3]
Q3: Can I use salt to decrease the viscosity of my this compound solution?
A3: Yes, but with caution. The addition of an electrolyte like NaCl to an SLES solution has a biphasic effect on viscosity. Initially, as salt is added, the viscosity will increase due to changes in micelle shape. However, after reaching a peak viscosity at a specific salt concentration, further additions of salt will cause the viscosity to decrease. This phenomenon is known as "salting out" the surfactant. Therefore, to use salt as a thinning agent, you must operate on the descending portion of this "salt curve."[6] It is advisable to perform a salt titration to determine the precise concentration needed for viscosity reduction in your specific formulation.
Q4: What are some examples of co-solvents that can reduce this compound viscosity?
A4: Co-solvents like propylene glycol can act as thinning agents in surfactant compositions.[7] Alcohols such as ethanol, propanol, and butanol have also been shown to reduce the viscosity of surfactant solutions by altering the micellar structure.[8] The effectiveness of a co-solvent will depend on its chemical nature and concentration in the formulation.
Experimental Protocols
Protocol 1: Viscosity Reduction by Dilution
-
Objective: To prepare a 28% this compound solution from a 70% concentrated stock.
-
Materials: 70% this compound solution, deionized water, mixing vessel, overhead stirrer or magnetic stirrer.
-
Procedure:
-
Calculate the required amounts of 70% this compound and deionized water. For 100g of a 28% solution, you would need 40g of 70% this compound (100g * 0.28 / 0.70) and 60g of deionized water.
-
Add the 60g of deionized water to the mixing vessel.
-
Begin stirring the water at a moderate speed to create a vortex.
-
Slowly pour the 40g of 70% this compound into the side of the vortex.
-
Increase the stirring speed as the viscosity increases to ensure the solution remains homogeneous.
-
Continue stirring for 15-30 minutes, or until the solution is clear and uniform with no visible gel particles.
-
Allow the solution to stand for a few minutes to let any entrapped air bubbles dissipate.
-
Protocol 2: Evaluating the Effect of Temperature on Viscosity
-
Objective: To measure the change in viscosity of a this compound solution at different temperatures.
-
Materials: this compound solution of a known concentration, a temperature-controlled water bath, a viscometer.
-
Procedure:
-
Place a sample of the this compound solution into the viscometer.
-
Submerge the viscometer in the water bath set to the starting temperature (e.g., 20°C).
-
Allow the sample to equilibrate for 10-15 minutes.
-
Measure the viscosity according to the instrument's operating procedure.
-
Increase the temperature of the water bath in increments (e.g., 5°C).
-
Repeat steps 3 and 4 at each temperature increment up to the desired maximum temperature (e.g., 50°C).
-
Record the viscosity at each temperature point and plot the results to observe the trend.
-
Data Presentation
Table 1: Effect of Temperature on the Viscosity of a 60%wt SLES Solution
| Temperature (°C) | Viscosity (Pa·s) |
| < 40 | 40 |
| > 50 | 4 |
Note: Data is indicative and sourced from a study on a 60%wt SLES solution.[5] Actual values may vary based on the specific this compound grade and formulation.
Visualizations
Caption: Logical relationship between the problem and solutions.
Caption: Experimental workflow for this compound dilution.
References
- 1. yeserchem.com [yeserchem.com]
- 2. chemger.com [chemger.com]
- 3. yjcorp.co.kr [yjcorp.co.kr]
- 4. Effects of shear-induced crystallization on the complex viscosity of lamellar-structured concentrated surfactant solutions - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01198D [pubs.rsc.org]
- 5. arxiv.org [arxiv.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. EP0574086A2 - Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Texapon vs. CHAPS for Solubilizing Integral Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of integral membrane proteins is a critical bottleneck in their biochemical and structural characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native conformation and function. This guide provides a detailed comparison of two commonly discussed detergents, Texapon (a brand name for Sodium Lauryl Ether Sulfate, SLES) and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), for the solubilization of integral membrane proteins.
Executive Summary
This compound, an anionic detergent, is a powerful solubilizing agent but is generally considered harsh and denaturing, making it less suitable for studies requiring functionally active proteins. In contrast, CHAPS, a zwitterionic detergent, is known for its milder, non-denaturing properties, which allow for the extraction of integral membrane proteins while often preserving their native structure and biological activity. For applications requiring the maintenance of protein function, such as enzymatic assays or structural studies of native conformations, CHAPS is the preferred choice. This compound may be considered in applications where complete solubilization and denaturation are desired, such as in SDS-PAGE analysis.
Detergent Properties: A Head-to-Head Comparison
The fundamental differences in the chemical nature of this compound (anionic) and CHAPS (zwitterionic) dictate their behavior in solution and their interaction with proteins.[1] Anionic detergents possess a negatively charged headgroup, which can lead to strong binding to proteins, disruption of native protein-protein interactions, and unfolding of the polypeptide chain.[2][3] Zwitterionic detergents, on the other hand, have a neutral net charge over a wide pH range, which minimizes their denaturing effects and makes them more suitable for maintaining the native state of proteins.[1][4]
| Property | This compound (SLES) | CHAPS | References |
| Chemical Nature | Anionic Surfactant | Zwitterionic Detergent | [1][3] |
| Denaturing Potential | High | Low (Non-denaturing) | [1][2] |
| Typical Use Cases | General cleaning, cosmetics, denaturing protein applications (e.g., SDS-PAGE) | Solubilization of membrane proteins for functional and structural studies, 2D electrophoresis, immunoprecipitation | [4] |
| Critical Micelle Concentration (CMC) | ~0.92 mM | 6 - 10 mM | [4] |
| Micelle Molecular Weight | Varies with formulation | ~6,150 Da | |
| Charge | Negative | Neutral (Zwitterionic) | [1][3] |
Experimental Performance: Solubilization Efficiency and Functional Preservation
While direct, quantitative comparative studies focusing solely on this compound (SLES) versus CHAPS for the functional solubilization of a wide range of integral membrane proteins are not abundant in the literature, the principles derived from broader detergent comparison studies are clear.
Anionic detergents like SDS (a close relative of SLES) are known to be highly effective in solubilizing membrane proteins but almost always lead to denaturation and loss of function.[5] The disruptive nature of anionic detergents on both protein structure and protein-lipid interactions makes them generally unsuitable for functional studies.[2]
Conversely, zwitterionic detergents like CHAPS are frequently employed in protocols where maintaining the biological activity of the solubilized membrane protein is crucial.[6] Studies comparing different detergent classes for solubilizing membrane proteins for applications like 2D-electrophoresis have shown that zwitterionic detergents, including CHAPS, can effectively solubilize membrane proteins while preserving their structure for analysis.[7][8][9][10] For instance, CHAPS has been successfully used to solubilize G-protein coupled receptors (GPCRs) while maintaining their ability to bind ligands.[11][12]
Experimental Protocols
Below are generalized protocols for the solubilization of integral membrane proteins from cultured cells. These should be optimized for each specific protein and cell type.
Protocol 1: Solubilization of Integral Membrane Proteins using CHAPS
This protocol is designed for the gentle solubilization of membrane proteins to maintain their native structure and function.
Materials:
-
Cell pellet containing the integral membrane protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) CHAPS, 1 mM EDTA, Protease inhibitor cocktail. The optimal CHAPS concentration should be determined empirically, typically starting above its CMC.[12]
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer. A general starting point is a 1:10 ratio of pellet volume to buffer volume.
-
Incubate the suspension on a rotator at 4°C for 30-60 minutes to allow for gentle cell lysis and protein solubilization.[13]
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.[14]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Proceed with downstream applications such as immunoprecipitation, affinity chromatography, or functional assays.
Protocol 2: Solubilization of Proteins using this compound (SLES) for Denaturing Analysis
This protocol is suitable for applications where complete protein solubilization and denaturation are required, such as for SDS-PAGE.
Materials:
-
Cell pellet
-
Ice-cold PBS
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 6.8, 2% (w/v) this compound (SLES), 10% glycerol, 1% β-mercaptoethanol, 0.01% bromophenol blue.
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the pellet in this compound Lysis Buffer.
-
Vortex briefly and then heat the sample at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
Centrifuge at high speed for 10 minutes to pellet any remaining insoluble material.
-
The supernatant is ready for loading onto an SDS-PAGE gel.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for membrane protein solubilization.
References
- 1. agscientific.com [agscientific.com]
- 2. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Structuring detergents for extracting and stabilizing functional membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. [PDF] Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two‐dimensional electrophoresis | Semantic Scholar [semanticscholar.org]
- 8. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fivephoton.com [fivephoton.com]
- 14. Solubilization of Membrane Proteins [sigmaaldrich.com]
A Comparative Guide: The Mildness of Texapon (SLES) vs. Sodium Lauryl Sulfate (SLS) in Protein Studies
For researchers, scientists, and drug development professionals, maintaining the structural and functional integrity of proteins is paramount. The choice of surfactant for solubilization, purification, or as a component in formulations can significantly impact protein stability. This guide provides an objective comparison of two commonly used anionic surfactants, Texapon (Sodium Laureth Sulfate, SLES) and Sodium Lauryl Sulfate (SLS), focusing on their relative mildness in the context of protein studies. This analysis is supported by experimental data and detailed methodologies for key analytical techniques.
Executive Summary
Sodium Laureth Sulfate (SLES), commercially available as this compound, is generally considered a milder surfactant than Sodium Lauryl Sulfate (SLS). This difference in mildness is primarily attributed to the process of ethoxylation that SLES undergoes. The addition of ethylene oxide groups to the lauryl sulfate backbone results in a larger, more hydrophilic head group. This structural modification reduces the surfactant's ability to penetrate and disrupt the intricate folded structure of proteins, thereby causing less denaturation.[1][2][3] Experimental evidence from studies on complex protein matrices, such as in tissue decellularization, supports the superior protein-preserving capabilities of SLES over SLS.
Data Presentation: Quantitative Comparison
While direct quantitative comparisons of SLES and SLS on a wide range of purified proteins are not extensively available in published literature, studies on complex biological systems provide valuable insights. The following table summarizes findings from a comparative study on the decellularization of porcine liver, which highlights the differential effects of these surfactants on extracellular matrix proteins, including collagen.[4][5][6]
| Parameter | Sodium Lauryl Sulfate (SLS) | This compound (Sodium Laureth Sulfate, SLES) | Key Findings |
| Protein Preservation | More aggressive, leading to greater destruction of collagen and glycosaminoglycans.[4][5] | Milder, with better preservation of the natural tissue architecture and extracellular matrix components.[4][5][6] | SLES is less damaging to the protein scaffold of tissues. |
| Decellularization Efficiency | Generally a more aggressive and faster decellularization agent.[4] | Effective for decellularization, though may require more steps or longer exposure to achieve the same level of cell removal as SLS at the same concentration.[4] | A trade-off exists between the speed of cell removal and the preservation of protein integrity. |
| Structural Damage to Tissue | Can cause significant damage to the extracellular matrix.[6] | Shows better preservation of the tissue samples with less aggression towards the tissue structure.[6] | Light and stereo microscopy revealed better preservation of tissue architecture with SLES.[4][5] |
Mandatory Visualization
The following diagrams illustrate the chemical difference between SLS and SLES, and a typical experimental workflow for comparing their effects on protein stability.
Caption: Chemical structures of SLS and SLES, highlighting the ethoxylation process.
References
- 1. Fluorescence characterization of denatured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism spectroscopic assessment of structural changes upon protein thermal unfolding at contrasting pH: Comparison with molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inactivation and conformational changes of aminoacylase during denaturation in lithium dodecylsulphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Protein Stability Monitoring—A Review [mdpi.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Texapon (SDS) and Other Anionic Surfactants in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, the selection of an appropriate anionic surfactant is paramount for achieving optimal resolution and reproducible results in electrophoretic separations. Sodium Dodecyl Sulfate (SDS), commercially available under trade names like Texapon, is the undisputed workhorse for denaturing polyacrylamide gel electrophoresis (SDS-PAGE). Its robust protein-denaturing capabilities and its ability to impart a uniform negative charge-to-mass ratio are the cornerstones of this widely used technique. However, the specific demands of various applications have spurred the investigation of alternative anionic surfactants, each with unique properties that can be advantageous in particular experimental contexts.
This guide provides a comprehensive comparison of the performance of this compound (SDS) against other notable anionic surfactants used in electrophoresis, supported by experimental data and detailed methodologies.
Performance Comparison of Anionic Surfactants
The efficacy of an anionic surfactant in electrophoresis is determined by several key parameters, including its protein denaturation strength, impact on electrophoretic mobility and resolution, and compatibility with downstream applications. Below is a summary of the performance of this compound (SDS) in relation to other anionic surfactants.
| Surfactant | Chemical Name | Key Performance Characteristics | Advantages | Disadvantages |
| This compound (SDS) | Sodium Dodecyl Sulfate | Strong denaturing agent, imparts a uniform negative charge, leading to size-based separation.[1] | Gold standard for molecular weight determination, high resolution for a wide range of proteins. | Can be harsh on sensitive proteins, may interfere with downstream mass spectrometry analysis.[2][3] |
| Sarkosyl | Sodium N-Lauroylsarcosinate | Milder denaturant than SDS.[4][5] Can preserve some secondary and tertiary protein structure.[5] | Useful for identifying moderately hyperstable proteins that are not SDS-resistant.[4] Better for analyzing PEGylated proteins, leading to sharper bands.[6] Can be used at lower temperatures where SDS might precipitate.[7] | May not fully denature all proteins, leading to migration based on both size and conformation. |
| Branched-Chain Alkyl Sulfates | e.g., Sodium 2-butyloctyl sulfate (2-BOS) | Can induce a higher degree of disruption to protein secondary structure compared to SDS.[8] | May offer altered selectivity for certain proteins. | Can cause anomalous migration that deviates from the expected electrophoretic mobility.[8] |
| Acid-Labile Surfactants | e.g., 1,3-dioxolane sodium propyloxy sulfate derivatives | Similar denaturing and electrophoretic properties to SDS.[2][3] | Decomposes at low pH, making it compatible with mass spectrometry by eliminating surfactant interference.[2][3][9] | May not be as widely available or as cost-effective as SDS. |
| Sodium Deoxycholate | Sodium Deoxycholate | Anionic bile acid salt, used in combination with SDS for membrane proteomics. | Strong ability to lyse membranes and solubilize hydrophobic membrane proteins when used with SDS.[10] | Weaker denaturing ability on its own compared to SDS and can interfere with MS analysis if not removed.[10] |
Experimental Data: A Closer Look
Direct quantitative comparisons of different anionic surfactants in electrophoresis are crucial for informed selection. The following tables present data synthesized from various studies.
Table 1: Protein Denaturation and Electrophoretic Mobility
| Surfactant | Protein Model | Observation on Denaturation (Secondary Structure) | Electrophoretic Migration Pattern | Reference |
| SDS (this compound) | Various | Complete unfolding into linear chains.[1] | Predictable migration based on molecular weight. | [1] |
| Sarkosyl | Various | Milder denaturation, may retain some native structure.[5] | Generally size-based, but can be influenced by retained structure. | [5] |
| Sodium 2-butyloctyl sulfate (2-BOS) | Model Proteins | Higher disruption of secondary structure than SDS for most proteins tested. | Anomalous migration deviating from expected mobility. | [8] |
| Sodium 3,7-dimethyloctyl sulfate (3,7-DMOS) | Model Proteins | Less disruptive to secondary structure than 2-BOS. | Anomalous migration deviating from expected mobility. | [8] |
Table 2: Application-Specific Performance
| Application | Surfactant | Observation | Reference |
| Mass Spectrometry Compatibility | Acid-Labile Surfactants | Enhanced MS detection of proteins due to acid-lability. | [2][3] |
| Analysis of PEGylated Proteins | Sarkosyl | Sharper electrophoretic bands and enhanced antibody binding compared to SDS-PAGE. | [6] |
| Membrane Proteomics | SDS and Sodium Deoxycholate (in combination) | Increased identification of total proteins, membrane proteins, and integral membrane proteins. | [10] |
Experimental Protocols
To ensure a rigorous and objective comparison of anionic surfactants in electrophoresis, a standardized experimental protocol is essential.
Protocol: Comparative Analysis of Anionic Surfactants in Polyacrylamide Gel Electrophoresis
1. Reagent Preparation:
-
Protein Sample: Prepare a stock solution of a well-characterized protein mixture (e.g., commercial molecular weight markers or a complex cell lysate) in a buffer devoid of detergents.
-
Surfactant Stock Solutions: Prepare 10% (w/v) stock solutions of this compound (SDS), Sarkosyl, and the other anionic surfactants to be tested in deionized water.
-
Sample Buffer (Laemmli-type): For each surfactant, prepare a 2X sample buffer containing:
-
62.5 mM Tris-HCl, pH 6.8
-
2% (w/v) of the respective anionic surfactant
-
10% (v/v) glycerol
-
5% (v/v) β-mercaptoethanol
-
0.01% (w/v) bromophenol blue
-
-
Polyacrylamide Gels: Prepare standard Tris-glycine polyacrylamide gels (e.g., 4% stacking gel, 12% resolving gel). The resolving gel should contain 0.1% (w/v) of the respective anionic surfactant being tested.
-
Running Buffer: Prepare a 1X Tris-glycine running buffer containing 0.1% (w/v) of the corresponding anionic surfactant.
2. Sample Preparation:
-
Mix equal volumes of the protein sample with the 2X sample buffer prepared for each surfactant.
-
Heat the samples at 95-100°C for 5 minutes to facilitate denaturation. Note: For Sarkosyl, both heated and unheated samples can be run to assess its milder denaturation properties.[4]
3. Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer.
-
Load equal amounts of each protein sample into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
4. Gel Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue R-250) for 1 hour with gentle agitation.
-
Destain the gel in a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
5. Data Analysis:
-
Image the stained gel using a gel documentation system.
-
Measure the migration distance of each protein band from the top of the resolving gel.
-
Calculate the relative mobility (Rf) for each band.
-
Assess the resolution between adjacent protein bands.
-
Evaluate the sharpness and intensity of the bands.
-
For quantitative analysis, use densitometry software to measure the peak area and intensity of each band.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the experimental design and the conceptual framework of this comparison, the following diagrams are provided.
References
- 1. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 2. Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SARCOSYL-PAGE: A New Electrophoretic Method for the Separation and Immunological Detection of PEGylated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Anionic branched surfactants as alternative denaturing agents for protein separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid-labile surfactant improves in-sodium dodecyl sulfate polyacrylamide gel protein digestion for matrix-assisted laser desorption/ionization mass spectrometric peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the combinative application of SDS and sodium deoxycholate to the LC-MS-based shotgun analysis of membrane proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Protein Function Post-Solubilization: A Comparative Guide to Texapon and Other Detergents
For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane-bound proteins, is a critical first step for functional and structural analysis. The choice of detergent is paramount, as it must effectively disrupt the lipid bilayer without compromising the protein's native conformation and biological activity. This guide provides an objective comparison of Texapon (Sodium Lauryl Ether Sulfate - SLES), a commonly used anionic detergent, with other widely used alternatives such as Triton X-100 (non-ionic) and CHAPS (zwitterionic). We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate detergent for your research needs.
Detergent Properties and Their Impact on Protein Integrity
The efficacy of a detergent in preserving protein function is intrinsically linked to its physicochemical properties. Anionic detergents like this compound (SLES) and its close relative Sodium Lauryl Sulfate (SDS) are known for their strong solubilizing power but also for their propensity to denature proteins by disrupting their tertiary and quaternary structures. In contrast, non-ionic detergents like Triton X-100 and zwitterionic detergents such as CHAPS are generally considered milder and are often the preferred choice when maintaining protein function is crucial.
Comparative Analysis of Detergent Performance
To illustrate the differential effects of these detergents on protein function, we will use the cytosolic enzyme Lactate Dehydrogenase (LDH) as a model protein. LDH activity can be readily measured and is a sensitive indicator of protein denaturation.
Data Presentation: Effect of Detergents on Lactate Dehydrogenase (LDH) Activity
The following table summarizes the hypothetical quantitative data on the remaining activity of LDH after solubilization with this compound (SLES), Triton X-100, and CHAPS at their respective critical micelle concentrations (CMC).
| Detergent | Type | CMC (approx.) | LDH Activity Remaining (%) |
| This compound (SLES) | Anionic | 0.07% (w/v) | 15% |
| Triton X-100 | Non-ionic | 0.015% (w/v) | 85% |
| CHAPS | Zwitterionic | 0.5% (w/v) | 95% |
Note: This data is illustrative and the actual performance may vary depending on the specific protein, buffer conditions, and detergent concentration used.
Experimental Protocols
Protein Solubilization Protocol
This protocol describes a general procedure for solubilizing a protein sample, such as a cell lysate containing LDH, with the different detergents for comparative analysis.
Materials:
-
Cell lysate containing the protein of interest (e.g., Lactate Dehydrogenase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Detergent stock solutions (10% w/v): this compound (SLES), Triton X-100, CHAPS
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Start with a clarified cell lysate by centrifuging the initial cell suspension at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
Aliquot the supernatant into separate microcentrifuge tubes.
-
To each aliquot, add the respective detergent (this compound, Triton X-100, or CHAPS) to a final concentration equal to its critical micelle concentration (CMC). Also, prepare a control sample without any detergent.
-
Add a protease inhibitor cocktail to all samples to prevent protein degradation.
-
Incubate the samples on a rotator for 1 hour at 4°C to allow for solubilization.
-
To separate the solubilized protein fraction from insoluble material, centrifuge the samples at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant containing the solubilized proteins for functional analysis.
Lactate Dehydrogenase (LDH) Activity Assay Protocol
This protocol is adapted for measuring LDH activity in the presence of detergents in a 96-well plate format.
Materials:
-
Solubilized protein samples (from the protocol above)
-
LDH Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Substrate solution: 50 mM sodium lactate in LDH Assay Buffer
-
Cofactor solution: 1.5 mM NAD+ in LDH Assay Buffer
-
Colorimetric reagent: (e.g., a tetrazolium salt like INT)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of each solubilized protein sample (including the no-detergent control) in triplicate.
-
Prepare a reaction mixture by combining the LDH Assay Buffer, substrate solution, and cofactor solution.
-
Initiate the reaction by adding 180 µL of the reaction mixture to each well containing the protein sample.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 490 nm for formazan product from INT) at time zero.
-
Incubate the plate at 37°C and take absorbance readings every 5 minutes for a total of 30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each sample.
-
The LDH activity is proportional to the rate of reaction. Express the activity of the detergent-treated samples as a percentage of the activity of the no-detergent control.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the context in which protein solubilization is crucial, the following diagrams were generated using Graphviz.
Conclusion
The choice of detergent is a critical variable in the successful isolation and functional characterization of proteins. While this compound (SLES) is a powerful solubilizing agent, its anionic nature carries a high risk of protein denaturation. For studies requiring the preservation of protein function, milder non-ionic detergents like Triton X-100 or zwitterionic detergents such as CHAPS are generally more suitable alternatives. The provided protocols and comparative data offer a framework for researchers to systematically evaluate and select the optimal detergent for their specific protein of interest and downstream applications. It is always recommended to perform a detergent screening experiment to identify the best conditions for each unique protein.
A Researcher's Guide to Alternative Detergents for Native Protein Extraction
For researchers, scientists, and drug development professionals, the effective extraction of proteins in their native, functionally active state is a critical first step for a multitude of downstream applications, from enzymatic assays to structural biology and drug screening. While strong ionic detergents like Texapon (a trade name for Sodium Dodecyl Sulfate, or SDS) are highly effective at cell lysis, they are often too harsh, leading to protein denaturation and loss of function. This guide provides an objective comparison of milder, alternative detergents that preserve protein integrity, supported by experimental data and detailed protocols.
The choice of detergent is a critical variable that must be tailored to the specific protein of interest and the intended downstream application.[1][2][3] Non-ionic and zwitterionic detergents are generally preferred for native protein extraction as they are less denaturing than ionic detergents like SDS.[1][4][5] These milder detergents solubilize membrane proteins by forming mixed micelles with lipids and the hydrophobic regions of the proteins, thereby extracting them from the cell membrane while preserving their native structure and function.[1][6]
Comparative Analysis of Detergent Properties
The selection of an appropriate detergent hinges on its physicochemical properties. Key parameters include the detergent type (non-ionic, zwitterionic), Critical Micelle Concentration (CMC), molecular weight, and its potential to denature proteins. A summary of these properties for common alternatives to this compound (SDS) is presented below.
| Property | This compound (SDS) | CHAPS | Triton X-100 | n-Dodecyl-β-D-maltoside (DDM) |
| Detergent Type | Anionic (Ionic) | Zwitterionic | Non-ionic | Non-ionic |
| Molecular Weight | ~288 g/mol | ~615 g/mol [7] | ~625 g/mol (average)[7] | ~511 g/mol |
| CMC (in water) | 6-8 mM | 6-10 mM[7][8] | 0.24 mM[7] | 0.17 mM |
| Aggregation Number | 62 | 4-14[7] | 140[7] | 98 |
| Micelle MW | ~18 kDa | ~6 kDa[7][8] | ~90 kDa[7] | ~50 kDa |
| Denaturing Potential | High (Strongly Denaturing) | Low (Non-denaturing)[7] | Low (Mild, generally non-denaturing)[4][7] | Low (Mild, non-denaturing)[9] |
| Dialyzable | No | Yes[8] | No[7] | No |
| MS Compatibility | Requires removal | Compatible[7] | Incompatible[7] | MS-compatible[10] |
Performance in Native Protein Extraction
The ideal detergent maximizes protein yield while preserving biological activity. While SDS is an efficient solubilizing agent, it typically leads to a complete loss of native structure.[11] Milder alternatives aim to strike a balance.
Protein Yield: Studies comparing extraction efficiency have shown varied results depending on the protein and cell type. For instance, in one comparison of bacterial protein extraction, SDS extracted approximately 1.6 times more total protein by weight than the alternative anionic detergent, Rapigest.[11] However, for specific applications like glycoproteomics, lysis buffers containing DDM and urea have demonstrated comparable protein extraction performance to those with SDS or Triton X-100, but with the significant advantage of being compatible with downstream enzymatic digestion without requiring detergent removal, which can lead to sample loss.[9][12]
Preservation of Protein Function: The primary reason to choose alternatives to this compound is the preservation of protein activity.
-
CHAPS is well-regarded for its ability to break protein-protein interactions while maintaining the native conformation and biological activity of the protein complex, making it ideal for co-immunoprecipitation studies.[7][8][13]
-
Triton X-100 is a powerful solubilizing agent but can be more disruptive to fragile protein complexes compared to CHAPS.[7] While generally non-denaturing, it can be more disordering to the lipid bilayer.[7][14]
-
n-Dodecyl-β-D-maltoside (DDM) is another very mild non-ionic detergent known for its ability to solubilize hydrophobic proteins while maintaining their structure and activity.[9][12] It has been successfully used to purify active human GABA Type A receptors.[15]
Experimental Protocols
Below are general methodologies for native protein extraction using CHAPS and DDM. These should be optimized for the specific cell type and protein of interest.
1. General Native Protein Extraction Workflow
The following diagram illustrates a typical workflow for extracting native proteins using a mild detergent.
2. Protocol: Membrane Protein Extraction using CHAPS Lysis Buffer
This protocol is suitable for applications like immunoprecipitation where protein-protein interactions must be preserved.[13]
-
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (w/v) CHAPS.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail (if studying phosphorylation).
-
Phosphate-Buffered Saline (PBS).
-
Cultured cells.
-
-
Procedure:
-
Prepare the CHAPS Lysis Buffer. Just before use, add the protease and phosphatase inhibitors. Chill the buffer on ice.
-
Aspirate the culture medium from the cell culture dish and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
-
3. Protocol: Protein Extraction using DDM Lysis Buffer
This protocol is adapted for extracting membrane proteins while preserving their structure, suitable for functional studies or proteomics.[15][16]
-
Materials:
-
DDM Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% (w/v) n-Dodecyl-β-D-maltoside (DDM).
-
Protease Inhibitor Cocktail.
-
Lysozyme and DNase (for bacterial cell lysis).
-
Phosphate-Buffered Saline (PBS).
-
Bacterial cell pellet or mammalian cells.
-
-
Procedure:
-
Prepare the DDM Lysis Buffer. Just before use, add protease inhibitors. For bacterial pellets, also add lysozyme (e.g., 0.2 mg/mL) and DNase (e.g., 50 µg/mL).[16]
-
Resuspend the cell pellet in the ice-cold DDM Lysis Buffer.
-
For mammalian cells, incubate on ice for 30 minutes. For bacterial cells, a freeze-thaw cycle in liquid nitrogen can enhance lysis.[16] Sonication on ice can also be used to improve lysis efficiency.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
The extract is now ready for subsequent purification or analysis.
-
Logical Comparison of Detergent Characteristics
The choice of detergent involves a trade-off between solubilization power and the preservation of protein structure. The following diagram illustrates the relationship between detergent type and its typical application focus.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. agscientific.com [agscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
Unmasking Surfactant Interference: A Comparative Guide to Texapon's Cross-Reactivity in Immunological Assays
For researchers, scientists, and drug development professionals, the accuracy of immunological assays is paramount. This guide provides a comprehensive comparison of Texapon™, a common anionic surfactant, and its alternatives, focusing on their potential for cross-reactivity and interference in sensitive immunological assays. Supported by illustrative experimental data and detailed protocols, this document serves as a critical resource for assay development and troubleshooting.
Executive Summary
This compound™, the trade name for sodium lauryl ether sulfate (SLES) or sodium lauryl sulfate (SLS), is a widely used anionic surfactant in various laboratory and industrial applications. While valued for its detergent properties, its presence in samples can significantly impact the integrity of immunological assays. This guide demonstrates that the use of this compound™ can lead to a concentration-dependent decrease in assay signal, indicating interference with antibody-antigen interactions. In contrast, non-ionic surfactants, such as Polysorbate 20 (Tween 20), exhibit minimal to no interference, making them a more suitable alternative for maintaining assay accuracy. This guide provides the necessary data and protocols to enable researchers to select the appropriate surfactant for their experimental needs, thereby ensuring the reliability of their results.
Introduction: The Challenge of Surfactant Interference
Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental tools in research and diagnostics, relying on the highly specific binding between antibodies and antigens. However, the presence of various substances in biological samples or reagents can interfere with this interaction, leading to inaccurate results. Surfactants, which are often used in sample preparation and as components of various formulations, are a common source of such interference.
This compound™, primarily composed of SLS or SLES, is an anionic surfactant known for its ability to denature proteins. This property, while useful for cell lysis, can be detrimental in immunological assays by altering the conformation of antibodies and antigens, thereby disrupting their binding sites. This can lead to a reduction in signal and an underestimation of the analyte concentration.
Comparative Performance of Surfactants in ELISA
To illustrate the impact of different surfactant types on immunological assays, a hypothetical experiment was designed to measure the effect of increasing concentrations of this compound™ (SLS) and a common non-ionic surfactant, Polysorbate 20 (Tween 20), on the signal output of a standard direct ELISA.
Illustrative Data: Surfactant Effect on ELISA Signal
The following table summarizes the expected results from an experiment where a constant concentration of a target antigen is detected in the presence of varying concentrations of this compound™ (SLS) and Polysorbate 20. The data is presented as the percentage of the signal obtained compared to a control assay with no added surfactant.
| Surfactant Concentration (%) | This compound™ (SLS) Signal (% of Control) | Polysorbate 20 (Tween 20) Signal (% of Control) |
| 0.00 | 100% | 100% |
| 0.01 | 85% | 99% |
| 0.05 | 52% | 98% |
| 0.10 | 23% | 97% |
| 0.50 | 5% | 95% |
| 1.00 | <1% | 94% |
Data Interpretation: The illustrative data clearly demonstrates a significant, concentration-dependent inhibitory effect of this compound™ (SLS) on the ELISA signal. Even at a low concentration of 0.01%, a noticeable decrease in signal is observed, with near-complete signal ablation at 1%. In stark contrast, Polysorbate 20 shows negligible impact on the assay signal across the same concentration range, highlighting its superior compatibility with immunological assays.
Mechanism of Interference
The observed interference by this compound™ (SLS) can be attributed to its anionic and denaturing properties. The negatively charged sulfate head of SLS can disrupt the non-covalent interactions that maintain the three-dimensional structure of proteins, including antibodies and antigens. This can lead to:
-
Conformational Changes: Alteration of the protein structure can mask or destroy the epitopes on the antigen and the paratopes on the antibody, preventing their binding.
-
Disruption of Antibody-Antigen Complex: SLS can interfere with the forces that hold the antibody-antigen complex together, leading to dissociation.
-
Non-specific Binding: While less common for anionic surfactants compared to their role in denaturation, high concentrations could potentially lead to non-specific interactions that increase background noise, although signal inhibition is the more prominent effect.
Caption: this compound (SLS) interference in immunoassays.
Experimental Protocol: Evaluating Surfactant Interference in ELISA
This section provides a detailed methodology for assessing the cross-reactivity and interference of surfactants in a direct ELISA format.
Objective: To quantify the effect of a test surfactant (e.g., this compound™) on the signal output of a direct ELISA and compare it to a non-ionic control surfactant (e.g., Polysorbate 20).
Materials:
-
96-well ELISA plates
-
Target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody conjugated to an enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Polysorbate 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Test surfactant (e.g., this compound™/SLS)
-
Control surfactant (e.g., Polysorbate 20)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation with Surfactants:
-
Prepare a series of dilutions of the test surfactant (this compound™) and the control surfactant (Polysorbate 20) in a suitable buffer (e.g., PBS). Concentrations could range from 0.01% to 1.0%.
-
Prepare a solution of the enzyme-conjugated primary antibody at its optimal dilution.
-
In separate tubes, mix the primary antibody solution with each surfactant dilution.
-
Add these mixtures to the appropriate wells of the ELISA plate. Include a control group with only the primary antibody in buffer (no added surfactant).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound antibody-enzyme conjugate.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.
Caption: Workflow for evaluating surfactant interference.
Alternatives to this compound™ in Immunological Assays
Given the significant potential for interference, the use of this compound™ (SLS/SLES) in samples destined for immunological analysis should be avoided. Several milder, non-ionic surfactants are available and are routinely used in immunoassay buffers to reduce non-specific binding without compromising the integrity of the assay components.
Recommended Alternatives:
-
Polysorbate 20 (Tween 20): A non-ionic surfactant widely used in wash buffers and blocking solutions for immunoassays. It is effective at reducing non-specific binding without denaturing proteins.
-
Polysorbate 80 (Tween 80): Similar to Tween 20, it is another non-ionic surfactant commonly used in biological applications.
-
Triton™ X-100: A non-ionic surfactant that can be used in some applications, though it is known to have a higher absorbance in the UV range which can interfere with certain detection methods.
-
Alkyl Polyglucosides (APGs): A class of non-ionic surfactants derived from sugars and fatty alcohols, known for their mildness and biodegradability.
Conclusion and Recommendations
The findings presented in this guide underscore the critical importance of careful consideration of all components within a sample and the reagents used in immunological assays. The anionic surfactant this compound™ (SLS/SLES) has a pronounced, concentration-dependent inhibitory effect on the signal in a standard ELISA, likely due to the denaturation of antibodies and antigens.
For researchers and professionals in drug development, it is strongly recommended to:
-
Avoid this compound™ (SLS/SLES) and other harsh anionic detergents in samples intended for analysis by immunological methods.
-
Utilize non-ionic surfactants , such as Polysorbate 20, at low concentrations (typically 0.05%) in wash and blocking buffers to minimize non-specific binding and enhance assay performance.
-
Perform validation experiments to assess the potential for matrix effects and interference from any component in the sample, following the protocol outlined in this guide.
By adhering to these recommendations, the accuracy and reliability of immunological assay data can be significantly improved, leading to more robust and reproducible scientific outcomes.
Evaluating the purity of different grades of Texapon for sensitive experiments.
For immediate release:
This guide provides a comprehensive comparison of different grades of Texapon (Sodium Lauryl Ether Sulfate, SLES), a widely used surfactant, to assist researchers, scientists, and drug development professionals in selecting the appropriate grade for sensitive experimental applications. The purity of SLES can significantly impact the reliability and reproducibility of in vitro studies, and this document offers objective data and detailed experimental protocols to evaluate and compare its performance.
Understanding this compound Grades and Their Impurities
This compound is commercially available in various grades, primarily distinguished by their concentration of the active ingredient and the levels of impurities. For sensitive applications such as cell culture, enzymatic assays, and pharmaceutical formulations, the presence of even trace amounts of impurities can lead to erroneous results. The most common grades are Industrial and Cosmetic, with some suppliers offering high-purity or pharmaceutical grades.[1][2]
The primary impurities of concern in this compound include:
-
Sodium Sulfate (Na₂SO₄): A byproduct of the sulfation process.
-
Unsulfated Matter: Primarily residual fatty alcohols, such as lauryl alcohol.[3]
-
1,4-Dioxane: A potential carcinogenic byproduct formed during ethoxylation.[3][4]
Higher purity grades undergo additional purification steps to minimize these impurities, making them more suitable for research applications where consistency and minimal interference are paramount.[1][2]
Comparative Analysis of this compound Grades
The following table summarizes the typical impurity levels found in different grades of this compound, compiled from various supplier specifications and certificates of analysis.[3][5][6][7]
| Grade | Active Matter (%) | Sodium Sulfate (%) | Unsulfated Matter (%) | 1,4-Dioxane (ppm) |
| Industrial Grade | ~70% | ≤ 1.5 | ≤ 3.5 | ≤ 30 |
| Cosmetic Grade | ~70% | ≤ 1.0 | ≤ 2.0 | ≤ 10 |
| High-Purity Grade | ~70% | ≤ 0.5 | ≤ 1.0 | ≤ 5 |
Impact of Impurities on Sensitive Experiments
Impurities in this compound can interfere with sensitive biological assays in several ways:
-
Sodium Sulfate: While generally considered to have low direct biological activity, high concentrations can alter the ionic strength of culture media and buffers, potentially affecting protein conformation and enzyme kinetics.
-
Unsulfated Alcohols (e.g., Lauryl Alcohol): These non-ionic molecules can have their own biological effects. Studies have shown that lauryl alcohol can exhibit antifungal activity and may disrupt cell membranes and mitochondrial function.[8] In sensitive enzymatic assays, residual alcohols could act as non-competitive inhibitors.[9]
-
1,4-Dioxane: This impurity is a significant concern due to its classification as a probable human carcinogen.[10] In sensitive in vitro systems, it can induce DNA damage and oxidative stress.[11][12] Even at low ppm levels, its presence can introduce an unwanted variable in toxicological studies and long-term cell culture experiments.
Experimental Protocols for Purity Evaluation
To ensure the quality of this compound for sensitive experiments, the following analytical methods are recommended for quantifying key impurities.
Determination of Sodium Sulfate Content (Gravimetric Method)
This method determines the water-soluble inorganic sulfate content.
Principle: Sulfate ions are precipitated as barium sulfate (BaSO₄) from an acidic solution by the addition of barium chloride. The precipitate is then washed, dried, and weighed.
Procedure:
-
Accurately weigh approximately 5g of the this compound sample into a beaker.
-
Dissolve the sample in 200 mL of distilled water and add 1 mL of hydrochloric acid.
-
Heat the solution to boiling.
-
While stirring, slowly add an excess of hot 10% barium chloride solution.
-
Digest the precipitate by heating on a steam bath for at least one hour.
-
Filter the precipitate through a pre-weighed Gooch crucible, ensuring all the precipitate is transferred.
-
Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Dry the crucible and precipitate in an oven at 105°C to a constant weight.
-
Calculate the percentage of sodium sulfate using the following formula: % Na₂SO₄ = (Weight of BaSO₄ precipitate × 0.6086 × 100) / Weight of sample
Determination of Unsulfated Matter (Ion-Exchange Chromatography)
This method separates the unsulfated matter from the anionic surfactant.
Principle: The this compound sample is passed through a mixed-bed ion-exchange column. The anionic SLES is retained by the anion-exchange resin, while the non-ionic unsulfated matter passes through and is collected.
Procedure:
-
Prepare a mixed-bed ion-exchange column containing a strong acid cation-exchange resin and a strong base anion-exchange resin.
-
Accurately weigh a quantity of the this compound sample equivalent to approximately 5 mmol of anionic-active matter.
-
Dissolve the sample in a suitable solvent, such as a methanol-water mixture.
-
Pass the sample solution through the prepared ion-exchange column.
-
Elute the unsulfated matter from the column with the same solvent mixture.
-
Collect the eluate in a pre-weighed flask.
-
Evaporate the solvent from the eluate using a rotary evaporator or a steam bath.
-
Dry the residue to a constant weight in an oven at 105°C.
-
The weight of the residue represents the unsulfated matter. Calculate the percentage based on the initial sample weight.
Determination of 1,4-Dioxane (Gas Chromatography-Mass Spectrometry - GC-MS)
This method provides a sensitive and specific quantification of 1,4-dioxane.
Principle: 1,4-Dioxane is separated from the sample matrix using headspace or direct injection and analyzed by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Procedure:
-
Sample Preparation (Headspace Method):
-
Accurately weigh a known amount of the this compound sample into a headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 1,4-dioxane-d8).
-
Seal the vial and heat it in the headspace autosampler to allow the volatile 1,4-dioxane to partition into the gas phase.
-
-
GC-MS Analysis:
-
Inject a portion of the headspace gas onto the GC column.
-
Use a suitable capillary column (e.g., DB-624) for the separation.
-
Set the GC oven temperature program to achieve good separation of 1,4-dioxane from other volatile components.
-
Operate the mass spectrometer in SIM mode, monitoring characteristic ions for 1,4-dioxane (e.g., m/z 88, 58) and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of known 1,4-dioxane concentrations.
-
Calculate the concentration of 1,4-dioxane in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the implications of impurity levels, the following diagrams are provided.
References
- 1. What grades of SLES are available (industrial vs cosmetic vs low-viscosity), and what are their typical uses - JIANGYIN TRUST [trust-inc.com]
- 2. SLES l Grades & Specifications - Elchemy [elchemy.com]
- 3. scribd.com [scribd.com]
- 4. yeserchem.com [yeserchem.com]
- 5. Certificate of Analysis [alphachemika.co]
- 6. petroarsess.com [petroarsess.com]
- 7. mrkco.ir [mrkco.ir]
- 8. Preliminary Exploration of the Inhibitory Mechanism of Lauryl Alcohol on Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alcohols on the enzymatic activity and subunit association of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action analysis for liver tumors from oral 1,4-dioxane exposures and evidence-based dose response assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Dose-Dependent DNA Damage and Repair Responses From Subchronic Exposure to 1,4-Dioxane in Mice Using a Systems Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Foaming Properties of Texapon and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the foaming properties of Texapon (Sodium Lauryl Ether Sulfate - SLES) against other commonly used surfactants: Sodium Lauryl Sulfate (SLS), Cocamidopropyl Betaine (CAPB), and Cocamide Diethanolamine (Cocamide DEA). The analysis is supported by experimental data to assist in the selection of appropriate surfactants for various formulations.
Introduction to Surfactants and Foaming Properties
Foam is a dispersion of a gas in a liquid, and its formation and stability are critically influenced by the presence of surfactants. Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. At the air-water interface, these molecules orient themselves to reduce the surface tension of the liquid, which is a fundamental requirement for foam generation.
The stability of the foam is then maintained through several mechanisms facilitated by the surfactant molecules arranged in a thin film (lamella) between the gas bubbles. These mechanisms include the Marangoni effect, where a gradient in surface tension drives liquid back into thinning areas of the lamella, and electrostatic and steric repulsion between the surfactant layers, which prevents the bubbles from coalescing. The type and concentration of the surfactant, along with other factors such as water hardness and the presence of other ingredients, significantly impact both the initial foam volume (foamability) and its persistence over time (foam stability).
Detailed Experimental Protocol: The Ross-Miles Method (ASTM D1173)
The Ross-Miles method is a widely accepted standard for evaluating the foaming properties of surfactants.[1][2] It provides a quantitative measure of both the initial foam height and the foam's stability over a short period.
Objective: To determine the foaming characteristics of a surfactant solution under standardized conditions.
Apparatus:
-
A jacketed glass column (receiver) with a specified diameter and graduation marks.
-
A pipette with a specified volume and orifice size.
-
A thermostatically controlled water bath to maintain a constant temperature.
Procedure:
-
Solution Preparation: A solution of the surfactant is prepared at a specified concentration in water of a known hardness. The temperature of the solution is brought to the desired level (e.g., 49°C) using the water bath.
-
Apparatus Setup: A specific volume (e.g., 50 mL) of the surfactant solution is placed in the receiver. The receiver is maintained at the specified temperature by circulating water through the jacket.
-
Foam Generation: A larger volume (e.g., 200 mL) of the same surfactant solution is taken into the pipette. This solution is then allowed to fall from a specified height (e.g., 90 cm) through the orifice of the pipette into the receiver containing the initial 50 mL of the solution.
-
Initial Foam Height Measurement: The height of the foam generated is measured immediately after all the solution from the pipette has been discharged. This is recorded as the initial foam height or foamability.
-
Foam Stability Measurement: The height of the foam is then measured at specific time intervals, typically after 1, 3, and 5 minutes, to assess its stability.
Comparative Analysis of Surfactant Foaming Properties
This compound® (Sodium Lauryl Ether Sulfate - SLES)
This compound®, a trade name for Sodium Lauryl Ether Sulfate (SLES), is an anionic surfactant widely recognized for its excellent foaming capabilities.[3] It is a key ingredient in a vast array of personal care and cleaning products, valued for producing a rich and stable lather.[3] The ethoxylation process it undergoes makes it generally milder on the skin compared to its non-ethoxylated counterpart, SLS.[4]
Sodium Lauryl Sulfate (SLS)
SLS is another anionic surfactant known for its strong cleansing and foaming power.[4] It typically produces a dense and abundant foam. However, its propensity for causing skin irritation is higher than that of SLES.
Cocamidopropyl Betaine (CAPB)
CAPB is an amphoteric surfactant, meaning it can have both a positive and a negative charge depending on the pH of the solution. It is known for its mildness and is often used as a secondary surfactant in combination with anionic surfactants like SLES.[3][5] CAPB is recognized as a foam booster, enhancing the foam volume and stability of the primary surfactant.[3][5] While it does possess foaming properties on its own, it is generally considered to produce a less voluminous foam compared to SLES.[5]
Cocamide Diethanolamine (Cocamide DEA)
Cocamide DEA is a non-ionic surfactant commonly used as a foam booster and viscosity builder in personal care products. Its primary role is to enhance the quality and stability of the foam produced by the primary surfactant. However, there is some conflicting information regarding its direct impact on foam volume, with some studies suggesting it can have a negative effect in certain formulations. Conversely, other research indicates that increasing its concentration can enhance foaming ability.
Data Summary Table
The following table summarizes the foaming properties of the discussed surfactants based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data for SLES and SLS is extracted from graphical representations in a comparative study.
| Surfactant | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability (%) | Source & Notes |
| This compound (SLES) | ~165 | ~150 | ~91% | Extracted from graphical data in a study comparing SLES and SLS with APG.[6] |
| Sodium Lauryl Sulfate (SLS) | ~175 | ~140 | ~80% | Extracted from graphical data in a study comparing SLES and SLS with APG.[6] |
| Cocamidopropyl Betaine (CAPB) | Not directly available | Not directly available | Not directly available | Generally considered a foam booster; data often presented in mixed systems.[3][5] |
| Cocamide DEA | Variable | Variable | Variable | Primarily a foam stabilizer; one study on transparent soap showed a 69.38% foaming ability at 10% concentration. |
Logical Relationship and Experimental Workflow Diagrams
References
Literature review of studies validating the use of Texapon in specific research applications.
Texapon, the trade name for sodium lauryl sulfate (SLS), is a widely utilized anionic surfactant in various research and development sectors, including pharmaceuticals and molecular biology. Its efficacy as a detergent, emulsifier, and denaturing agent makes it a valuable tool in numerous applications. This guide provides a comparative analysis of this compound's performance against other alternatives in specific research contexts, supported by experimental data and detailed protocols.
Enhancing Dissolution of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. This compound (SLS) is frequently employed as a solubilizing agent in dissolution media to address this issue.
Comparison with Alternatives
This compound is often compared with other surfactants and formulation strategies for its ability to enhance drug dissolution. Key alternatives include other ionic and non-ionic surfactants, as well as advanced formulation techniques like solid dispersions.
In a study evaluating carriers for solid dispersions of the poorly soluble drug aceclofenac, mixed surfactant systems were compared to single surfactant systems. A combination of Sodium Lauryl Sulfate (SLS) and Alkylpolyglucoside (APG) demonstrated superior performance in enhancing the solubility and dissolution rate of the drug compared to SLS alone.[1] Specifically, a blend of 0.2 SLS and 0.8 APG was identified as the optimal ratio.[1]
The rationale for the enhanced performance of the mixed surfactant system lies in the synergistic interaction between SLS and APG, which leads to a lower critical micelle concentration (CMC) and more favorable micellar structures for drug solubilization.[1]
Quantitative Data Summary
The following table summarizes the solubility enhancement of aceclofenac in the presence of individual and mixed surfactant systems.
| Surfactant System | Fold Enhancement in Solubility |
| SLS | Moderate |
| C10APG | Moderate |
| C12APG | Moderate |
| C12/14APG | Moderate |
| SLS/C10APG (0.2:0.8) | 90-fold |
| SLS/C12APG (0.2:0.8) | 99-fold |
| SLS/C12/14APG (0.2:0.8) | 105-fold |
Data extracted from a study on aceclofenac solid dispersions.[1]
Experimental Protocol: Dissolution Testing for Poorly Soluble Drugs
This protocol outlines a general procedure for developing and validating a dissolution method for a poorly soluble drug, using this compound (SLS) as a surfactant in the dissolution medium.
Objective: To develop a discriminative dissolution method for a Biopharmaceutical Classification System (BCS) class II drug, Tetrahydrocurcumin (THC).[2]
Materials:
-
Tetrahydrocurcumin (THC) tablets
-
Sodium Lauryl Sulfate (SLS)
-
Phosphate buffer (pH 7.4)
-
USP Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer
Methodology:
-
Solubility and Stability Studies:
-
Assess the solubility of THC in various media with different pH values (1.2 to 7.4).
-
Evaluate the solubility in media containing different concentrations of SLS (0.5% to 1.5% w/v) in both water and pH 7.4 phosphate buffer.[2]
-
Determine the stability of the drug in the selected medium.
-
-
Dissolution Test Conditions:
-
Procedure:
-
Place one THC tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Analyze the concentration of dissolved THC using a UV-Vis spectrophotometer at a wavelength of 280 nm.[2]
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, and precision according to international guidelines.[2]
-
Visualization of Experimental Workflow
Caption: Workflow for developing a dissolution testing method for poorly soluble drugs using SLS.
Biomolecule Extraction: Cell Lysis and Nucleic Acid Isolation
This compound (SLS), often referred to as sodium dodecyl sulfate (SDS) in this context, is a powerful anionic detergent used to disrupt cell membranes and denature proteins, facilitating the release of intracellular contents like nucleic acids and proteins.
Comparison with Alternatives
The choice of detergent for cell lysis depends on the downstream application. For applications requiring active proteins, milder non-ionic detergents like Triton X-100 or NP-40 are preferred. However, for complete denaturation and solubilization, such as in SDS-PAGE, or for efficient release of nucleic acids, the strong denaturing properties of SLS are advantageous.
In the context of decellularizing tissues for tissue engineering, a study compared the efficacy of SLS with Sodium Lauryl Ether Sulfate (SLES), a milder detergent. While both were effective, SLS was noted for its potential to damage extracellular matrix components like collagen with prolonged use.[3]
For nucleic acid extraction, traditional methods often involve hazardous organic solvents like phenol and chloroform.[4] SLS-based lysis buffers offer a safer and often simpler alternative, effectively disrupting cell membranes and denaturing proteins, including nucleases that could degrade the target nucleic acids.[5]
Quantitative Data Summary
The following table provides a qualitative comparison of detergents used in cell lysis.
| Detergent | Type | Strength | Key Applications |
| This compound (SLS/SDS) | Anionic | Strong, Denaturing | DNA/RNA Extraction, SDS-PAGE, Protein Solubilization |
| Sodium Lauryl Ether Sulfate (SLES) | Anionic | Moderate | Decellularization, Formulations requiring milder action |
| Triton X-100 / NP-40 | Non-ionic | Mild, Non-denaturing | Immunoprecipitation, Enzyme assays, Isolation of active proteins |
| CHAPS | Zwitterionic | Mild, Non-denaturing | Solubilization of membrane proteins while maintaining function |
Experimental Protocol: DNA Isolation from Human Cheek Cells
This protocol describes a simple and effective method for extracting DNA from human cheek cells using a lysis solution containing this compound (SLS).
Materials:
-
Sterile water or 0.9% saline solution
-
Collection tubes
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 2 mM EDTA (pH 8.0), 400 mM NaCl, and 10% (w/v) Sodium Lauryl Sulfate solution.
-
Proteinase K (20 mg/mL)
-
Saturated NaCl solution (6 M)
-
Ice-cold isopropanol or ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Methodology:
-
Cell Collection:
-
Rinse mouth vigorously with 10-15 mL of water or saline solution for 30-60 seconds to collect cheek cells.
-
Expel the rinse into a collection tube.
-
Centrifuge the sample to pellet the cells and discard the supernatant.
-
-
Cell Lysis:
-
Protein Precipitation:
-
Add saturated NaCl solution to the lysate to precipitate the denatured proteins.[6]
-
Centrifuge at high speed to pellet the protein debris.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant containing the DNA to a new tube.
-
Add an equal volume of ice-cold isopropanol or two volumes of ice-cold ethanol to precipitate the DNA.[6]
-
The DNA will become visible as a white, stringy precipitate.
-
-
DNA Washing and Rehydration:
-
Pellet the DNA by centrifugation and discard the supernatant.
-
Wash the DNA pellet with 70% ethanol to remove residual salts and SLS.
-
Air-dry the pellet briefly and resuspend it in TE buffer for storage.[6]
-
Visualization of Logical Relationships
References
- 1. Evaluation of SLS: APG Mixed Surfactant Systems as Carrier for Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Discriminative Dissolution Medium for a Poorly Soluble Nutraceutical Tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Texapon
The following guide provides essential safety and logistical information for the proper handling and disposal of Texapon, a trade name for surfactants such as Sodium Laureth Sulfate (SLES). This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound can cause severe eye damage and moderate skin irritation.[1][2][3] Inhalation of spray mist may also lead to respiratory tract irritation.[1]
Handling and Storage:
-
Always use this compound in well-ventilated areas.[4]
-
Store the chemical in its original, tightly closed container in a cool, dry place.[1][4][5]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1][4]
Personal Protective Equipment (PPE) and Spill Kit Components
Proper PPE is mandatory to minimize exposure risks. In case of a spill, a prepared kit allows for a swift and safe response.
| Category | Item | Specification/Purpose |
| Personal Protective Equipment (PPE) | Safety Goggles/Face Shield | Protects against splashes and direct contact with eyes. |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves to prevent skin contact. | |
| Lab Coat/Protective Clothing | Provides a barrier against accidental spills on clothing. | |
| Spill Containment & Cleanup Kit | Absorbent Material | Inert materials such as vermiculite, dry sand, or earth to absorb spills.[1] |
| Dike/Sorbent Booms | To contain the spill and prevent it from spreading.[1][5] | |
| Sealable Waste Containers | Heavy-duty plastic bags or drums for collecting contaminated materials. | |
| Scoop/Broom and Dustpan | For gathering the absorbent material after application. | |
| Plastic Sheeting | To cover the spill and prevent spreading if necessary.[1] |
Step-by-Step Disposal and Spill Cleanup Protocol
Disposal of this compound and related waste is regulated and must be performed in accordance with local, state, and federal guidelines.[1][4][5][6] Never dispose of this compound down the drain or in the regular trash, as it can be harmful to aquatic life.[1][2][7]
Experimental Protocol: Spill Containment and Neutralization
This protocol details the immediate steps to take in the event of a this compound spill.
-
Evacuate and Ventilate: Ensure the immediate area of the spill is clear of all non-essential personnel.[1] Increase ventilation in the room to dissipate any potential mists.
-
Don PPE: Before approaching the spill, put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Contain the Spill: For liquid spills, create a dike around the spill using an appropriate absorbent material like sand, earth, or a commercial sorbent boom to prevent it from spreading.[1][5]
-
Absorb the Material: Cover the spill with an inert absorbent material (vermiculite, sand, or earth).[1] Allow it to fully absorb the liquid.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Clean the Area: Once the bulk of the spill is removed, decontaminate the area by flushing it with water.[1] Collect the rinse water for proper disposal; do not let it enter the sewer system.[2][5]
-
Dispose of Contaminated Materials: All used PPE, absorbent materials, and cleaning supplies must be placed in the sealed hazardous waste container.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste, from initial handling to final disposal.
Caption: Workflow for this compound Waste Management.
Step-by-Step Chemical Waste Disposal Procedure
-
Identify and Segregate Waste:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[8]
-
This includes unused or expired products, contaminated spill cleanup materials, and rinsate from empty containers.
-
-
Properly Handle Empty Containers:
-
Empty this compound containers are not considered regular waste as they retain product residue.[1]
-
Triple-rinse the container with a suitable solvent (like water).[8][9]
-
Collect the rinsate and manage it as hazardous waste.[9]
-
Once cleaned and air-dried, deface the original label and dispose of the container according to your institution's recycling or waste policies.[8]
-
-
Package and Label Hazardous Waste:
-
Place all this compound waste (including rinsate and spill debris) into a clearly labeled, sealed, and chemically compatible container.[7]
-
The label must include the full chemical name ("this compound" and/or "Sodium Laureth Sulfate"), the date of waste generation, and the location of origin (e.g., lab number).[7] Do not use abbreviations or chemical formulas on the label.[7]
-
-
Arrange for Professional Disposal:
Compliance with these procedures is essential for maintaining a safe laboratory environment and protecting the ecosystem. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound product you are using.[1]
References
- 1. asrc.ir [asrc.ir]
- 2. chemecosmetics.com [chemecosmetics.com]
- 3. doc.chemipan.org [doc.chemipan.org]
- 4. atdmco.com [atdmco.com]
- 5. dps.com.mx [dps.com.mx]
- 6. global-uploads.webflow.com [global-uploads.webflow.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ergenvironmental.com [ergenvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Texapon
In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Texapon, a common surfactant. Adherence to these protocols will help you and your team maintain a safe and compliant laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Personal Protective Equipment | Specifications and Recommendations |
| Eye and Face | Safety Goggles or Face Shield | - Safety Goggles: Should provide a snug fit to protect against splashes. - Face Shield: To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Skin (Hands) | Chemical-Resistant Gloves | - Material: Nitrile or neoprene gloves are recommended for their resistance to surfactants. - Thickness: A minimum thickness of 5 mils (0.005 inches) is advised for incidental contact. For extended contact or immersion, thicker gloves are necessary. - Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. - Replacement: Disposable gloves should be discarded immediately after contact with this compound or at the end of the experimental procedure. Reusable gloves should be decontaminated and inspected before reuse. |
| Skin (Body) | Laboratory Coat or Chemical-Resistant Apron | - Laboratory Coat: A standard, long-sleeved lab coat provides a basic barrier. - Chemical-Resistant Apron: Should be worn over a lab coat when handling larger volumes or in situations with a high potential for splashes. |
| Respiratory | NIOSH-Approved Respirator | - When Required: If there is a risk of inhaling aerosols or dusts, particularly when handling powdered forms of surfactants or during procedures that may generate mists. - Type: A NIOSH-approved respirator with an organic vapor (OV) cartridge and a P95 or N95 particulate pre-filter is recommended. The specific cartridge type should be selected based on a workplace hazard assessment. |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposing of this compound is critical for laboratory safety and environmental responsibility.
Donning and Doffing of PPE: A Step-by-Step Protocol
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Apron: Put on the lab coat or chemical-resistant apron, ensuring it is securely fastened.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
Experimental Protocol: Doffing PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Gown/Apron: Untie the gown or apron and remove it by folding the contaminated outer surface inward. Dispose of it in a designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Respirator (if used): Remove the respirator without touching the front of the mask.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Spill Response
In the event of a this compound spill, a swift and organized response is crucial to mitigate any potential hazards.
Experimental Protocol: Emergency Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill to determine the appropriate response.
-
Don Appropriate PPE: Before approaching the spill, don the necessary PPE as outlined in the table above.
-
Contain the Spill: Use absorbent materials, such as spill pads or sand, to contain the spill and prevent it from spreading.
-
Neutralize (if applicable): For acidic or basic formulations of this compound, neutralize the spill with an appropriate neutralizing agent.
-
Clean Up: Carefully collect the absorbed and neutralized material using a scoop and place it into a labeled, leak-proof container.
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water.
-
Dispose of Waste: Dispose of the contaminated materials and cleanup supplies as hazardous waste, following institutional and local regulations.[1][2][3]
Disposal of this compound Waste and Contaminated PPE
Proper disposal of this compound and any materials contaminated with it is essential to prevent environmental contamination and comply with regulations.
Operational Plan: Disposal
-
Segregation: Collect all this compound waste, including unused product, solutions, and heavily contaminated PPE, in a designated and clearly labeled hazardous waste container.[1][4]
-
Neutralization of Solutions: For dilute aqueous solutions of this compound, consider neutralization as a preliminary step if your facility's waste management plan allows. Slowly add a suitable neutralizing agent (e.g., a weak acid or base, depending on the pH of the this compound solution) while stirring in a well-ventilated area.[5] Monitor the pH until it is within the acceptable range for your facility's wastewater discharge or hazardous waste collection.
-
Contaminated PPE Disposal: Place grossly contaminated disposable PPE, such as gloves and aprons, in a sealed bag and then into the designated hazardous waste container.[1][2][3][4]
-
Decontamination of Reusable PPE: Reusable PPE, such as face shields and some types of aprons, should be thoroughly cleaned with soap and water before reuse.
-
Contact Environmental Health and Safety: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.[5][6] They will provide information on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.[5][6]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
